4-Nitrophenyl phosphorodichloridate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-dichlorophosphoryloxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2NO4P/c7-14(8,12)13-6-3-1-5(2-4-6)9(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPBESHYZRJICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061131 | |
| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777-52-6 | |
| Record name | 4-Nitrophenyl phosphorodichloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=777-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorodichloridic acid, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl dichlorophosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 4-Nitrophenyl phosphorodichloridate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-nitrophenyl phosphorodichloridate, a key reagent in organic synthesis, particularly in the preparation of phosphonates and phosphoramidates. This document details the underlying chemical principles, experimental protocols, and purification methods, presenting quantitative data in a clear and accessible format.
Introduction
This compound (CAS No. 777-52-6) is a highly reactive organophosphorus compound widely utilized as a phosphorylating agent.[1] Its utility stems from the presence of two labile chlorine atoms and an electron-withdrawing 4-nitrophenyl group, which enhances the electrophilicity of the phosphorus center. This reagent is instrumental in the synthesis of various biologically active molecules and is a valuable tool in drug discovery and development.[2]
This guide outlines a robust method for the synthesis of this compound from readily available starting materials, 4-nitrophenol and phosphorus oxychloride. Furthermore, it details purification techniques to obtain the compound in high purity, suitable for demanding synthetic applications.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of 4-nitrophenol with an excess of phosphorus oxychloride in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on a procedure adapted from methodologies described in the patent literature, which outlines the reaction of 4-nitrophenol with phosphorus oxychloride in the presence of pyridine.[1]
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molar Ratio |
| 4-Nitrophenol | 100-02-7 | 139.11 | 1 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | >1 |
| Pyridine | 110-86-1 | 79.10 | 6 |
| Toluene | 108-88-3 | 92.14 | - |
| Petroleum Ether | - | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - |
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve 4-nitrophenol in pyridine (in a 1:6 molar ratio) with stirring.
-
Cool the reaction mixture to 10-15°C using an ice bath.
-
Once the temperature is stable, slowly add one molar equivalent of purified phosphorus oxychloride (POCl₃) dropwise to the flask. To minimize the formation of di- and tri-substituted byproducts, it is crucial to maintain a slow addition rate and ensure the temperature does not exceed 15°C.[1]
-
After the initial addition, add a slight excess of POCl₃.
-
Continue stirring the reaction mixture at 10-15°C for 10 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:ethyl acetate (1:3), checking for the disappearance of the 4-nitrophenol spot.[1]
-
Upon completion of the reaction, a slurry will be formed.
Work-up Procedure
-
Filter the resulting slurry by suction filtration.
-
Wash the filter cake with toluene.
-
The filtrate, which contains the desired product, is then concentrated by distillation to remove the pyridine and toluene.[1]
Purification of this compound
The crude product obtained after the work-up procedure can be purified by either vacuum distillation or recrystallization. The choice of method depends on the scale of the reaction and the desired final purity.
Vacuum Distillation
Vacuum distillation is an effective method for purifying this compound on a larger scale.
Procedure:
-
Set up a distillation apparatus for vacuum distillation.
-
Carefully transfer the crude product to the distillation flask.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction boiling at 182-183°C under a pressure of 13 mmHg.[3]
Quantitative Data for Purified Product:
| Parameter | Value | Reference |
| Purity | ≥ 97% (by NMR) | [2] |
| Melting Point | 44-45°C | [2][3] |
| Boiling Point | 182-183°C / 13 mmHg | [3] |
Recrystallization
For smaller scales or to achieve very high purity, recrystallization is a suitable method. The choice of solvent is critical and should be determined experimentally, though a non-polar solvent or a mixture of solvents is likely to be effective given the product's structure.
General Recrystallization Workflow:
Caption: General workflow for the purification of a solid organic compound by recrystallization.
Safety Information
This compound is a corrosive and toxic compound and should be handled with appropriate safety precautions. Always work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat.
Conclusion
The synthesis and purification of this compound can be achieved through a well-defined and reproducible protocol. The reaction of 4-nitrophenol with phosphorus oxychloride in pyridine provides the desired product, which can then be purified to a high degree by vacuum distillation or recrystallization. Careful adherence to the experimental procedures and safety guidelines outlined in this technical guide will enable researchers to reliably produce high-purity this compound for their synthetic needs.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrophenyl phosphorodichloridate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl phosphorodichloridate (CAS No. 777-52-6), also known as p-nitrophenyl dichlorophosphate, is a highly reactive organophosphorus compound. It serves as a critical reagent in organic synthesis, primarily as a powerful phosphorylating agent.[1] Its utility extends to the synthesis of phosphonates and phosphoramidates, which are significant structural motifs in pharmaceuticals and agrochemicals.[2][3] The presence of the electron-withdrawing nitro group enhances the electrophilicity of the phosphorus center, making it highly susceptible to nucleophilic attack and facilitating the transfer of the phosphoryl group.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with experimental considerations and its applications in synthetic workflows.
Core Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in synthetic chemistry. These properties are summarized below.
General and Structural Properties
This table outlines the basic identifiers and structural information for the compound.
| Property | Value | Reference |
| CAS Number | 777-52-6 | [2][4][5][6] |
| Molecular Formula | C₆H₄Cl₂NO₄P | [2][3][4][7] |
| Molecular Weight | 255.98 g/mol | [2][4][5][6] |
| Appearance | Off-white or pale pink solid; white to yellow crystal or solid | [2][5] |
| Synonyms | 4-Nitrophenyl dichlorophosphate, p-Nitrophenyl phosphorodichloridate, Phosphorodichloridic acid 4-nitrophenyl ester | [2][3][4][5] |
| InChI Key | NCPBESHYZRJICR-UHFFFAOYSA-N | [5][8] |
| Canonical SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])OP(=O)(Cl)Cl | [3][4][7] |
Thermodynamic and Physical Properties
This table presents key quantitative physical and thermodynamic data.
| Property | Value | Conditions | Reference |
| Melting Point | 44 - 45 °C | (lit.) | [2][5][8] |
| Boiling Point | 182 - 183 °C | at 13 mmHg (lit.) | [2][5][8] |
| Density | 1.644 g/cm³ | [8] | |
| Flash Point | > 110 °C | (closed cup) | [5] |
| Solubility | Slightly soluble in Chloroform | [8] | |
| Stability | Hygroscopic, Moisture Sensitive | [8] |
Experimental Protocols
Melting Point Determination
-
Methodology: The melting point is determined using a capillary melting point apparatus. A small, dry sample of this compound is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point.
Boiling Point Determination
-
Methodology: Due to its high boiling point, the determination is performed under reduced pressure (vacuum distillation) to prevent decomposition. The compound is heated in a distillation apparatus connected to a vacuum pump. The temperature at which the liquid boils and its vapor pressure equals the applied pressure of the system (e.g., 13 mmHg) is recorded as the boiling point at that pressure.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Methodology: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure. A sample of the compound is dissolved in a deuterated solvent, typically deuterochloroform (CDCl₃), and placed in an NMR tube.[7][9] The tube is inserted into the spectrometer (e.g., 400 MHz).[7] The resulting spectra provide information on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for structural elucidation.
Infrared (IR) Spectroscopy
-
Methodology: IR spectroscopy is used to identify the functional groups present in the molecule. A sample is prepared, typically as a KBr disc or a nujol mull, and placed in the path of an infrared beam.[7] The absorption of IR radiation at specific frequencies corresponds to the vibrational frequencies of the bonds within the molecule (e.g., P=O, P-Cl, C-NO₂).
Synthetic Utility and Workflow
This compound is a cornerstone reagent for phosphorylation. Its primary application is the synthesis of phosphate esters and amides by reacting with nucleophiles such as alcohols, phenols, and amines. The 4-nitrophenyl group acts as a good leaving group, facilitating the reaction.
General Phosphorylation Workflow
The diagram below illustrates the general reaction pathway for the phosphorylation of a generic nucleophile (Nu-H), such as an alcohol or an amine, using this compound. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Caption: General workflow for phosphorylation using this compound.
Handling, Stability, and Safety
The practical application of this compound requires a clear understanding of its stability and associated hazards.
Logical Relationships in Handling
The inherent properties of the compound dictate the necessary precautions for its storage and use. The following diagram illustrates the relationship between its physicochemical properties and the required handling procedures.
Caption: Relationship between properties and handling of this compound.
Safety Summary:
-
Hazards: The compound is classified as corrosive and causes severe skin burns and eye damage.[7] It is harmful if swallowed, inhaled, or comes into contact with skin.
-
Stability: It is sensitive to moisture and hygroscopic, meaning it will readily absorb water from the atmosphere.[8] Contact with water will lead to hydrolysis, forming phosphoric acid and 4-nitrophenol, which can compromise its reactivity and purity.
-
Storage: It should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[7] Refrigeration at 2-8°C is recommended to maintain long-term stability.[4][7][8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield, must be worn when handling this compound to prevent contact. Work should be conducted in a well-ventilated fume hood.[3]
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 777-52-6: this compound [cymitquimica.com]
- 4. This compound | 777-52-6 | FN31044 [biosynth.com]
- 5. This compound | 1-Dichlorophosphoryloxy-4-nitrobenzene | C6H4Cl2NO4P - Ereztech [ereztech.com]
- 6. 4-ニトロフェニルホスホロジクロリダート - 4-ニトロフェニル ジクロロホスファート [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound CAS#: 777-52-6 [m.chemicalbook.com]
- 9. This compound(777-52-6) 1H NMR spectrum [chemicalbook.com]
Technical Guide: 4-Nitrophenyl phosphorodichloridate (CAS 777-52-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Nitrophenyl phosphorodichloridate, a key reagent in synthetic organic chemistry. It covers its physicochemical properties, safety and handling, and primary applications, with a focus on its role in the synthesis of biologically relevant molecules.
Core Properties and Specifications
This compound, also known as p-Nitrophenyl dichlorophosphate, is an organophosphorus compound valued for its utility as a phosphorylating agent.[1][2] Its reactivity is enhanced by the presence of the electron-withdrawing nitro group.[2]
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| CAS Number | 777-52-6 | [1][3][4] |
| Molecular Formula | C₆H₄Cl₂NO₄P | [1][2][3] |
| Molecular Weight | 255.98 g/mol | [1][5][6] |
| Appearance | Off-white or pale pink solid | [1] |
| Melting Point | 44-45 °C | [1][5][7] |
| Boiling Point | 182-183 °C at 13 mmHg | [5][7] |
| Density | 1.644 g/cm³ | [7] |
| Solubility | Soluble in Chloroform | [7] |
| Flash Point | >110 °C (>230 °F) - closed cup | [5][7] |
Chemical Structure Identifiers
| Identifier | Value | Citations |
| Synonyms | 4-Nitrophenyl dichlorophosphate, p-Nitrophenyl phosphorodichloridate | [1] |
| InChI | 1S/C6H4Cl2NO4P/c7-14(8,12)13-6-3-1-5(2-4-6)9(10)11/h1-4H | [2][5] |
| InChI Key | NCPBESHYZRJICR-UHFFFAOYSA-N | [2][5] |
| SMILES | O(P(Cl)(Cl)=O)C1=CC=C(N(=O)=O)C=C1 | [2] |
Safety and Handling
This compound is a corrosive and reactive compound that requires careful handling.[2] Adherence to proper safety protocols is essential.
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
Citations for all data in this table:[5][6][8][9]
Recommended Handling and Storage
| Category | Recommendation | Citations |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, Type P3 respirator cartridges. | [5][6] |
| Handling | Do not breathe dust/fume/gas/mist/vapors/spray. Wash thoroughly after handling. Use in a well-ventilated fume hood. | [8][9] |
| Storage | Store at 2-8°C. Keep dry. Store locked up in a combustible corrosive hazardous materials area. | [5][7][8] |
| First Aid (IF IN EYES) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [8][9] |
| First Aid (IF ON SKIN) | Take off immediately all contaminated clothing. Rinse skin with water or shower. | [9] |
| First Aid (IF SWALLOWED) | Rinse mouth. Do NOT induce vomiting. | [9] |
| First Aid (IF INHALED) | Remove person to fresh air and keep comfortable for breathing. | [9] |
Applications in Research and Development
This compound is a versatile reagent primarily used as a phosphitylating or phosphorylating agent.[1][10] Its unique structure allows for selective reactions, which is highly beneficial in the development of pharmaceuticals and agrochemicals.[1]
-
Organic Synthesis : It is a critical building block for creating phosphonates and phosphoramidates.[1][2] Phosphoramidates, in particular, are of significant interest in medicinal chemistry and are used as prodrugs for nucleoside analogues to improve their therapeutic potential.
-
Pharmaceutical Development : The compound is instrumental in modifying drug molecules to enhance their efficacy and stability.[1] It is frequently used in the preparation of biologically active compounds, including enzyme inhibitors.[1]
-
Bioconjugation : It serves as a linker to attach biomolecules, such as proteins and nucleic acids, to other molecules or surfaces.[1]
-
Material Science : It is applied in the development of functionalized surfaces for use in sensors and catalysis.[1]
Experimental Protocols and Methodologies
While specific, detailed protocols are highly dependent on the substrate, the following section outlines a generalized methodology for a common application: the synthesis of phosphoramidates from an amine and a hydroxyl-containing compound (e.g., a nucleoside).
General Synthesis of a Phosphoramidate
This reaction proceeds in a two-step, one-pot fashion where the dichloridate is reacted sequentially with two different nucleophiles. The high reactivity of the P-Cl bonds allows for stepwise displacement.
Reaction Scheme:
-
Step 1: Reaction with a primary or secondary amine. The first chlorine atom is displaced by an amine in the presence of a non-nucleophilic base (like triethylamine) to form a phosphoramidochloridate intermediate.
-
Step 2: Reaction with an alcohol/phenol. The second chlorine atom is displaced by a hydroxyl group (e.g., from a protected nucleoside) to yield the final phosphoramidate product.
Materials and Reagents:
-
This compound
-
Substrate 1: A primary or secondary amine (e.g., an amino acid ester)
-
Substrate 2: An alcohol or phenol (e.g., a protected nucleoside)
-
Anhydrous, non-protic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Inert atmosphere (Nitrogen or Argon)
Generalized Procedure:
-
Dissolve the amine substrate and triethylamine (approx. 1.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the formation of the phosphoramidochloridate intermediate by an appropriate method (e.g., ³¹P-NMR or TLC).
-
In the same pot, add the alcohol substrate (1.0 equivalent) along with an additional amount of triethylamine (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete.
-
Upon completion, quench the reaction (e.g., with saturated ammonium chloride solution).
-
Extract the product with an organic solvent, wash the organic layer (e.g., with brine), dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to obtain the desired phosphoramidate.
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the synthetic processes involving this compound.
Caption: General workflow for phosphoramidate synthesis.
Caption: Role as a reagent in ProTide drug development.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diastereoselective synthesis of P-chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. New synthetic approach to nucleoside phosphorofluoridates and fluoridites. Novel type of phosphitylating reagents containing 4-nitrophenoxy group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to 4-Nitrophenyl phosphorodichloridate: Structure, Synthesis, and Applications
Abstract: 4-Nitrophenyl phosphorodichloridate is a pivotal reagent in modern organic and medicinal chemistry. Its unique molecular architecture, featuring a highly reactive phosphorodichloridate moiety activated by an electron-withdrawing nitrophenyl group, makes it an exceptionally efficient phosphonylating agent. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and spectroscopic signature. Detailed protocols for its synthesis, analysis, and a key downstream application are presented, alongside a discussion of its role in the synthesis of bioactive compounds and as a tool in chemical biology. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile chemical entity.
Molecular Structure and Physicochemical Properties
This compound, with the CAS Number 777-52-6, is an organophosphorus compound characterized by a central phosphorus (V) atom.[1][2] This phosphorus center is bonded to two chlorine atoms, an oxygen atom leading to a 4-nitrophenyl ring, and a terminal oxygen atom (phosphoryl group). The presence of the strong electron-withdrawing nitro group in the para position of the phenyl ring significantly enhances the electrophilicity of the phosphorus atom, making the P-Cl bonds highly susceptible to nucleophilic attack.[2] This inherent reactivity is the cornerstone of its utility in chemical synthesis.[2][3]
Figure 1: Key functional groups of this compound.
The key physicochemical properties and identifiers for this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 777-52-6 | [1][3] |
| Molecular Formula | C₆H₄Cl₂NO₄P | [1][3] |
| Molecular Weight | 255.98 g/mol | [3][4] |
| IUPAC Name | 1-dichlorophosphoryloxy-4-nitrobenzene | [5] |
| Synonyms | 4-Nitrophenyl dichlorophosphate, p-Nitrophenyl phosphorodichloridate | [2][3] |
| Appearance | Off-white to yellow or pale pink solid | [3][5] |
| Melting Point | 44-45 °C | [3][4] |
| Boiling Point | 182-183 °C at 13 mmHg | [3][4] |
| SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])OP(=O)(Cl)Cl | [1] |
| InChI Key | NCPBESHYZRJICR-UHFFFAOYSA-N | [1][2] |
| Table 1: Chemical Identifiers and Physicochemical Properties. |
Spectroscopic and Analytical Data
The molecular structure of this compound can be confirmed using standard spectroscopic techniques.
| Technique | Observed/Expected Data | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 8.35 (d), 7.51 (d). The two doublets correspond to the aromatic protons of the para-substituted nitrophenyl ring. | [6] |
| ¹³C NMR | (CDCl₃) Expected peaks in the aromatic region (approx. 120-155 ppm) and a peak for the carbon attached to the phosphate ester oxygen. | [1] |
| ³¹P NMR | A single peak is expected in the characteristic region for phosphorodichloridates. | |
| IR Spectroscopy | Characteristic peaks expected for P=O stretch (approx. 1290-1300 cm⁻¹), P-Cl stretch (approx. 500-600 cm⁻¹), Ar-NO₂ symmetric and asymmetric stretches (approx. 1350 and 1530 cm⁻¹), and C-O-P linkage. | [1] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (255.98 g/mol ) with a characteristic isotopic pattern due to the presence of two chlorine atoms. | [1] |
| Table 2: Summary of Spectroscopic Data. |
Synthesis and Reactivity
General Synthesis
The synthesis of this compound is typically achieved through the reaction of 4-nitrophenol with an excess of phosphoryl trichloride (POCl₃). A base, such as pyridine or triethylamine, can be used to scavenge the HCl byproduct.
Figure 2: General workflow for the synthesis of this compound.
Reactivity with Nucleophiles
The primary utility of this compound lies in its role as a phosphonylating agent. The two P-Cl bonds are reactive sites for sequential or simultaneous substitution by nucleophiles such as alcohols, amines, or thiols. This reaction proceeds via a nucleophilic substitution mechanism at the phosphorus center. The choice of nucleophile and reaction conditions allows for the synthesis of a diverse range of organophosphorus compounds, including phosphonates and phosphoramidates.[2][3][7]
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 777-52-6: this compound [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound 98 777-52-6 [sigmaaldrich.com]
- 5. This compound | 1-Dichlorophosphoryloxy-4-nitrobenzene | C6H4Cl2NO4P - Ereztech [ereztech.com]
- 6. This compound(777-52-6) 1H NMR [m.chemicalbook.com]
- 7. scispace.com [scispace.com]
4-Nitrophenyl Phosphorodichloridate: A Technical Guide to its Mechanism of Action in Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl phosphorodichloridate is a highly reactive organophosphorus compound that serves as a potent phosphorylating agent in organic synthesis. Its utility is particularly pronounced in the preparation of biologically active molecules, including phosphonates and phosphoramidates. This reagent has found significant application in the development of pharmaceuticals, especially in the synthesis of nucleoside phosphoramidate prodrugs, often referred to as "ProTides," which are designed to efficiently deliver nucleoside monophosphates into cells for antiviral and anticancer therapies.
The core functionality of this compound lies in its ability to readily transfer a phosphoryl group to a variety of nucleophiles, such as alcohols and amines. This reactivity is attributed to the presence of two labile chlorine atoms and a 4-nitrophenyl group, which acts as an excellent leaving group, thereby facilitating the phosphorylation process. This technical guide provides an in-depth exploration of the mechanism of action, experimental protocols, and applications of this compound in phosphorylation reactions.
Mechanism of Action
The phosphorylation of a nucleophile (e.g., an alcohol, ROH) by this compound is a nucleophilic substitution reaction at the phosphorus center. The reaction proceeds through a highly electrophilic phosphorus atom, which is susceptible to attack by the lone pair of electrons on the oxygen atom of the alcohol. The reaction mechanism can be broadly described as a two-step process involving the sequential displacement of the two chloride ions, followed by the displacement of the 4-nitrophenoxy group, or a concerted process.
Step 1: Initial Nucleophilic Attack and Formation of a Phosphorochloridate Intermediate
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrochloric acid that is liberated during the reaction. The activated nucleophile then attacks the phosphorus atom of the this compound, leading to the displacement of the first chloride ion and the formation of a 4-nitrophenyl phosphorochloridate intermediate.
Step 2: Second Nucleophilic Attack and Formation of the Phosphate Triester
In the presence of a second nucleophile (which can be the same as or different from the first), a second nucleophilic attack occurs on the phosphorus center of the phosphorochloridate intermediate. This results in the displacement of the second chloride ion and the formation of a phosphate triester.
The Role of the 4-Nitrophenyl Group
The 4-nitrophenyl group plays a crucial role in the reactivity of this phosphorylating agent. The electron-withdrawing nature of the nitro group makes the 4-nitrophenoxy group an excellent leaving group. The departure of the 4-nitrophenoxide ion is facilitated by the resonance stabilization of the resulting negative charge across the aromatic ring and the nitro group. This property is particularly important in subsequent reactions where the 4-nitrophenyl group is displaced by another nucleophile to generate the final desired phosphorylated product.
The reaction mechanism can be visualized as follows:
Caption: General mechanism of phosphorylation using this compound.
Quantitative Data
For the synthesis of nucleoside phosphoramidates, which is a primary application of this reagent, yields are often reported in the range of 50-90% after purification. The diastereoselectivity of the reaction at the phosphorus center is a critical factor in the synthesis of chiral prodrugs and can be influenced by the choice of reagents and reaction conditions.
Experimental Protocols
The following is a generalized experimental protocol for the phosphorylation of a nucleoside using this compound. It is essential to adapt this protocol based on the specific characteristics of the substrate and the desired product. All reactions should be carried out under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen).
Materials:
-
This compound
-
Nucleoside (or other alcohol/amine nucleophile)
-
Anhydrous pyridine (or other suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Preparation of the Reagent Solution: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Preparation of the Nucleophile Solution: In a separate flame-dried flask, dissolve the nucleoside (1.0 eq) in anhydrous pyridine.
-
Reaction: Cool the solution of this compound to 0 °C in an ice bath. To this solution, add the nucleoside solution dropwise over a period of 15-30 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired phosphorylated product.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for phosphorylation.
Signaling Pathways and Applications
The products synthesized using this compound, particularly nucleoside phosphoramidates, are designed to act as prodrugs that can bypass the initial, often rate-limiting, phosphorylation step of nucleoside analogues, which is a key activation step for their therapeutic effect. Once inside the cell, the phosphoramidate moiety is cleaved by cellular enzymes to release the active nucleoside monophosphate. This active metabolite can then be further phosphorylated to the triphosphate form, which can inhibit viral polymerases or reverse transcriptases, thus blocking viral replication.
The general intracellular activation pathway of a nucleoside phosphoramidate prodrug can be illustrated as follows:
Caption: Intracellular activation of a nucleoside phosphoramidate prodrug.
Conclusion
This compound is a valuable and highly reactive reagent for the synthesis of phosphorylated molecules. Its utility is underscored by the presence of two reactive chloride atoms and a 4-nitrophenyl group that functions as an excellent leaving group. While a detailed mechanistic understanding is still evolving, the general principles of nucleophilic substitution at the phosphorus center provide a solid framework for its application. The successful use of this reagent in the synthesis of clinically important antiviral and anticancer prodrugs highlights its significance in medicinal chemistry and drug development. Further research into the kinetics and substrate scope of this reagent will undoubtedly expand its applications and allow for more refined and efficient synthetic strategies.
In-Depth Technical Guide to the Reactions of 4-Nitrophenyl phosphorodichloridate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl phosphorodichloridate is a highly reactive organophosphorus compound that serves as a versatile reagent in organic synthesis. Its utility stems from the presence of two labile chlorine atoms and an electron-withdrawing 4-nitrophenyl group, which makes the phosphorus atom highly susceptible to nucleophilic attack. This guide provides a comprehensive review of the key reactions of this compound, with a focus on its application in the synthesis of phosphate esters and phosphoramidates, which are of significant interest in the development of biologically active compounds and as tools for studying biochemical processes.[1]
Core Reactions and Mechanisms
The primary utility of this compound lies in its role as a phosphorylating agent. It readily reacts with a variety of nucleophiles, including alcohols, phenols, and amines, to introduce a 4-nitrophenyl phosphate moiety. The general reaction mechanism involves the nucleophilic substitution of the chlorine atoms on the phosphorus center. The presence of a base, such as pyridine or triethylamine, is typically required to neutralize the hydrochloric acid byproduct.
Reaction with Alcohols and Phenols
The reaction of this compound with alcohols or phenols yields the corresponding dialkyl or diaryl 4-nitrophenyl phosphates. The reaction proceeds in a stepwise manner, with the first nucleophilic attack resulting in a phosphomonochloridate intermediate, which then reacts with a second equivalent of the alcohol or phenol.
A related procedure using 2-(chloromethyl)-4-nitrophenyl phosphorodichloridate with ten equivalents of ethanol in the presence of three equivalents of triethylamine in pyridine at 90-95 °C resulted in a low yield (11%) of the corresponding ethyl dihydrogen phosphate, highlighting the challenges that can be encountered in these reactions.[2]
Reaction with Amines
Similarly, this compound reacts with primary or secondary amines to form phosphorodiamidates. These reactions are crucial for the synthesis of phosphoramidates, a class of compounds with diverse biological activities. The synthesis of phosphoramidates can be achieved through various methods, with reported yields ranging from good to excellent.[3]
Quantitative Data on Key Reactions
The following table summarizes available quantitative data for the synthesis of 4-nitrophenyl phosphate derivatives. It is important to note that detailed, direct experimental data for the reactions of this compound with a wide range of simple alcohols and amines is not extensively documented in readily available literature. The data presented here is drawn from related syntheses and provides an indication of expected outcomes.
| Reactant 1 | Reactant 2 | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenol | Diethyl chlorophosphate | O,O-Diethyl p-nitrophenyl phosphate | - | Alkali | - | - | 94.4 | Patent CN110627830A |
| 2-(Chloromethyl)-4-nitrophenyl phosphorodichloridate | Ethanol (10 eq.) | Ethyl dihydrogen phosphate derivative | Pyridine | Triethylamine (3 eq.) | 90-95 | - | 11 | (Taguchi et al.) |
| Various H-phosphonates | Various amines | Phosphoramidates | Various | Various | Various | Various | 31-99 | (Review)[3] |
Experimental Protocols
General Procedure for the Phosphorylation of Alcohols
To a solution of the alcohol (2.2 mmol) and a suitable base, such as pyridine or triethylamine (2.2 mmol), in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C under an inert atmosphere, is added a solution of this compound (1.0 mmol) in the same solvent dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Synthesis of O,O-Diethyl p-nitrophenyl phosphate
This protocol is adapted from a patent for the synthesis of a similar compound, as a direct protocol from this compound is not available.
In a reaction vessel, p-nitrophenol is reacted with diethyl chlorophosphate in the presence of an alkali. The reaction mixture is stirred until the starting materials are consumed. After the reaction is complete, the mixture is worked up by distillation under reduced pressure to obtain O,O-diethyl-p-nitrophenyl phosphate. A reported yield for this type of reaction is 94.4%.
Role in Biological Systems and Signal Transduction
Derivatives of this compound, particularly 4-nitrophenyl phosphate (pNPP), are widely used as chromogenic substrates in biochemical assays to measure the activity of various phosphatases, including alkaline phosphatases and protein tyrosine phosphatases (PTPs).[4] PTPs are critical components of cellular signaling pathways, playing a key role in regulating processes such as cell growth, differentiation, and metabolism by dephosphorylating tyrosine residues on target proteins.[5]
The enzymatic hydrolysis of pNPP by a phosphatase yields 4-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically, providing a measure of enzyme activity.[6][7][8] This assay is a valuable tool for studying the function of PTPs and for screening potential inhibitors that could be developed as therapeutic agents for diseases associated with aberrant PTP activity.[6]
Signaling Pathway Diagram: PTP-mediated Dephosphorylation and Assay Principle
Caption: PTP-mediated dephosphorylation and the principle of the pNPP assay.
Experimental Workflow: Synthesis of a Dialkyl 4-Nitrophenyl Phosphate
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a dialkyl 4-nitrophenyl phosphate from this compound and an alcohol.
Caption: Workflow for the synthesis of dialkyl 4-nitrophenyl phosphates.
Logical Relationship: Reactivity of this compound
The reactivity of this compound is governed by the electrophilicity of the phosphorus atom and the nature of the attacking nucleophile. This relationship can be visualized as follows:
Caption: Reactivity of this compound with nucleophiles.
Conclusion
This compound is a valuable reagent for the synthesis of a variety of organophosphorus compounds. While detailed experimental procedures for its direct reaction with simple nucleophiles are not extensively reported, its utility in generating phosphate esters and phosphoramidates is evident from related literature. The resulting 4-nitrophenyl phosphate derivatives, particularly pNPP, play a crucial role as tools in biochemical research, especially in the study of phosphatase-mediated signal transduction pathways. Further research to explore and document the full scope of its reactivity would be beneficial for its broader application in synthetic and medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 5. Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Tyrosine Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of 4-Nitrophenyl phosphorodichloridate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols and handling procedures for 4-Nitrophenyl phosphorodichloridate (CAS No: 777-52-6). Due to its hazardous nature, strict adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research. This compound is a highly reactive and corrosive chemical, demanding meticulous care in its storage, handling, and disposal.
Chemical and Physical Properties
This compound is an organophosphorus compound widely used in organic synthesis as a powerful phosphorylating agent.[1][2] It typically appears as an off-white to pale yellow or pink solid.[1][3] A summary of its key physical and chemical properties is presented below.
| Property | Value | Citations |
| CAS Number | 777-52-6 | [1][3][4] |
| Molecular Formula | C₆H₄Cl₂NO₄P | [1][2][4] |
| Molecular Weight | 255.98 g/mol | [1][2][4] |
| Appearance | Off-white, pale pink, or yellow solid | [1][3] |
| Melting Point | 44-45 °C | [1][3] |
| Boiling Point | 182-183 °C at 13 mmHg | [1][3] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |
| Synonyms | 4-Nitrophenyl dichlorophosphate, p-Nitrophenyl phosphorodichloridate | [1][3][5] |
Hazard Identification and Classification
This compound is classified as a hazardous material and poses significant risks upon exposure. It is corrosive and can cause severe skin burns and serious eye damage.[3] It is also noted to be toxic and may have carcinogenic properties.[4][5] All handling must be conducted with the assumption that the material is highly hazardous.
| Hazard Classification | Details | Citations |
| GHS Pictogram | GHS05 (Corrosion) | [3] |
| Signal Word | Danger | [3] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [3][4] |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P501 | [3][4][6] |
| Storage Class | 8A - Combustible corrosive hazardous materials | |
| Transport Information | UN Number: 3261; Hazard Class: 8; Packing Group: II | [3][4] |
Safe Handling and Storage Protocols
A rigorous and systematic approach to handling and storage is mandatory. The following protocols outline the necessary engineering controls, personal protective equipment (PPE), and procedural steps.
-
Chemical Fume Hood: All work with this compound, including weighing and reconstitution, must be performed exclusively inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7]
-
Ventilation: Ensure the laboratory is well-ventilated.[7]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.
The following table details the minimum required PPE.
| Body Area | Equipment Specification | Citations |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | |
| Skin Protection | Flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Contaminated clothing must be removed and washed before reuse. | [7] |
| Respiratory Protection | For operations that may generate dust, a respirator with a Type P3 (EN 143) cartridge is required. |
-
Preparation: Before handling, ensure all required engineering controls are operational and all PPE is correctly worn. Clear the fume hood of all non-essential items.
-
Chemical Handling:
-
Post-Handling:
-
Atmosphere: Keep containers tightly closed and store under a dry, inert atmosphere.[4][7] The compound is sensitive to air and moisture.[3][8]
-
Location: Store in a designated corrosives area.[7][8] The storage location should be secure and locked up.[7][8]
-
Incompatible Materials: Segregate from acids, strong bases, alcohols, amines, and strong oxidizing agents.[7][8]
Emergency and First-Aid Procedures
Immediate medical attention is required for any exposure.[7][8]
-
General Advice: Show the Safety Data Sheet (SDS) to the responding medical personnel.[7]
-
Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately remove all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water.[6][7] Do NOT induce vomiting.[6][7] Call a physician or poison control center immediately.
Accidental Release and Disposal
-
Evacuate all non-essential personnel from the area.
-
Wearing full PPE, including respiratory protection, cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[7] Avoid generating dust.
-
Ventilate the area and decontaminate the spill site.
Disposal of this compound and any contaminated materials must be handled as hazardous waste. All waste must be disposed of through an approved waste disposal plant.[7] It is imperative to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7] Do not allow the material to enter drains or water systems.[7]
Visualized Safe Handling Workflow
The following diagram illustrates the lifecycle of this compound within a laboratory setting, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 1-Dichlorophosphoryloxy-4-nitrobenzene | C6H4Cl2NO4P - Ereztech [ereztech.com]
- 4. This compound | 777-52-6 | FN31044 [biosynth.com]
- 5. CAS 777-52-6: this compound [cymitquimica.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
solubility of 4-Nitrophenyl phosphorodichloridate in organic solvents
An In-depth Technical Guide on the Solubility of 4-Nitrophenyl phosphorodichloridate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a key reagent in organic synthesis, particularly in the preparation of phosphonates and phosphoramidates.[1] While specific quantitative solubility data is not extensively documented in publicly available literature, this guide synthesizes available information on its physical and chemical properties, provides qualitative solubility insights based on its applications, and details a robust experimental protocol for determining its solubility in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Introduction
This compound (CAS No. 777-52-6) is a versatile phosphorylating agent widely employed in organic and medicinal chemistry.[2] Its utility in the synthesis of biologically active compounds necessitates a thorough understanding of its physical and chemical properties, with solubility being a critical parameter for reaction optimization, purification, and formulation.[1] This guide addresses the , providing both a summary of known properties and a practical framework for its experimental determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₂NO₄P | [1][3][4][5] |
| Molecular Weight | 255.98 g/mol | [1][3][4] |
| Appearance | Off-white or pale pink solid | [1] |
| Melting Point | 44-45 °C | [1][3][6] |
| Boiling Point | 182-183 °C at 13 mmHg | [3][6] |
| Purity | ≥ 97% (NMR) | [1] |
Solubility Profile
Quantitative Solubility Data
Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of common organic solvents. The absence of such data in the public domain highlights a knowledge gap for this otherwise well-characterized reagent.
Qualitative Solubility and Solvent Compatibility
Despite the lack of quantitative data, qualitative inferences about its solubility can be drawn from its reactivity and documented applications. As a phosphorylating agent, it is often used in anhydrous non-protic organic solvents.
-
Slightly Soluble: ChemicalBook indicates that this compound is slightly soluble in Chloroform .[7]
-
Reaction Solvents: Its use in synthetic procedures suggests compatibility and likely solubility in solvents such as anhydrous Tetrahydrofuran (THF) and Dichloromethane (CH₂Cl₂) , often in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct.[8]
Given its chemical structure, a dichlorophosphate, it is expected to be sensitive to moisture and protic solvents (e.g., alcohols, water), leading to hydrolysis. Therefore, solubility determination and its use in reactions should be conducted under anhydrous conditions.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This protocol is designed to provide accurate and reproducible results.
Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of interest
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps or other sealable containers
-
Constant temperature bath or shaker with temperature control
-
Syringes and syringe filters (PTFE, 0.2 µm)
-
Inert gas (Nitrogen or Argon) supply
-
Drying oven
-
Desiccator
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Record the total mass of the vial and the solid.
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add a known volume or mass of the anhydrous organic solvent to the vial.
-
Seal the vial tightly.
-
Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.
-
-
Sample Withdrawal and Analysis:
-
Allow the vial to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any suspended solid particles.
-
Record the mass of the empty vial and the mass of the vial containing the filtrate to determine the mass of the solution.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the filtrate vial under a gentle stream of inert gas or in a vacuum oven at a temperature below the melting point of the solute to avoid decomposition.
-
Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the solid residue.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant mass of the vial with the residue minus the mass of the empty vial.
-
The mass of the solvent is the mass of the solution (filtrate) minus the mass of the dissolved solid.
-
Solubility can then be expressed in various units, such as g/100 g of solvent or mg/mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Logical workflow for the experimental determination of a solid's solubility in an organic solvent.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 4-ニトロフェニルホスホロジクロリダート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 777-52-6 | FN31044 [biosynth.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 1-Dichlorophosphoryloxy-4-nitrobenzene | C6H4Cl2NO4P - Ereztech [ereztech.com]
- 7. This compound CAS#: 777-52-6 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
Technical Guide: Stability and Storage of 4-Nitrophenyl Phosphorodichloridate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Nitrophenyl phosphorodichloridate (NPPDC). NPPDC is a highly reactive organophosphorus compound widely utilized as a reagent in the synthesis of phosphonates and phosphoramidates, which are crucial intermediates in the development of pharmaceuticals and agrochemicals. Due to its reactivity, proper handling and storage are paramount to ensure its integrity and safety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 777-52-6 |
| Molecular Formula | C₆H₄Cl₂NO₄P |
| Molecular Weight | 255.98 g/mol |
| Appearance | Off-white to pale pink or yellow to light brown solid |
| Melting Point | 44-45 °C |
| Boiling Point | 182-183 °C at 13 mmHg |
| Solubility | Slightly soluble in Chloroform. Reacts with water. |
Stability Profile
This compound is a moisture-sensitive and hygroscopic compound.[1] Its stability is significantly influenced by environmental conditions such as temperature, humidity, and pH.
Hydrolytic Instability: The primary route of degradation for NPPDC is hydrolysis. The two phosphorus-chlorine (P-Cl) bonds are highly susceptible to nucleophilic attack by water. This reaction is rapid and leads to the formation of 4-nitrophenyl phosphoric acid and hydrochloric acid. The kinetics of this hydrolysis are dependent on pH and temperature, with the reaction rate generally increasing with higher temperatures and decreasing with lower pH.[2]
Incompatibilities: this compound is incompatible with a range of substances. Contact with these should be strictly avoided to prevent vigorous or hazardous reactions.
| Incompatible Materials |
| Water / Moisture |
| Strong Bases |
| Strong Oxidizing Agents |
| Alcohols |
Recommended Storage Conditions
To maintain the quality and ensure the safe handling of this compound, the following storage conditions are recommended.
| Parameter | Recommendation |
| Temperature | 2-8 °C (Refrigerated) |
| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) |
| Container | Airtight, well-sealed containers. Amber glass is preferable to protect from light. |
| Environment | A dry, well-ventilated place is essential. |
Decomposition Pathway
The decomposition of this compound in the presence of water proceeds through a stepwise hydrolysis mechanism. The following diagram illustrates the putative pathway.
References
Spectroscopic Profile of 4-Nitrophenyl phosphorodichloridate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitrophenyl phosphorodichloridate (CAS No. 777-52-6), a key reagent in organic synthesis, particularly in the preparation of phosphonates and phosphoramidates. This document summarizes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering detailed experimental protocols and a logical workflow for its analysis.
Spectroscopic Data Summary
The following tables provide a structured summary of the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Data
| Parameter | ¹H NMR [1] | ¹³C NMR | ³¹P NMR |
| Chemical Shift (δ) in ppm | 8.353, 7.514 | 155.5, 145.1, 126.0, 120.6 | ~ -4.2 (estimated) |
| Solvent | CDCl₃ | CDCl₃ | CD₃CN |
| Frequency | 399.65 MHz | Not Specified | Not Specified |
| Reference | TMS | TMS | H₃PO₄ |
Note: The ³¹P NMR chemical shift is an estimation based on the structurally similar compound, methyl 4-nitrophenyl phosphate[2].
Infrared (IR) Spectroscopy Data
| Sample Preparation | Characteristic Peaks (cm⁻¹) |
| KBr Disc[3] | Data Not Available |
| Nujol Mull[3] | Data Not Available |
Mass Spectrometry (MS) Data
| Parameter | Value |
| Molecular Weight | 255.98 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 255 |
| Major Fragments (m/z) | Data Not Available |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.
NMR Spectroscopy
¹H NMR Spectroscopy: A sample of this compound (0.036 g) was dissolved in 0.5 ml of deuterated chloroform (CDCl₃).[1] The spectrum was recorded on a 399.65 MHz NMR spectrometer.[1] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.
General Protocol for Organophosphorus NMR: For the analysis of organophosphorus compounds, NMR samples are typically prepared by dissolving the analyte in a suitable deuterated solvent at a concentration range of 0.01 to 0.5 mol/L. ¹H, ¹³C, and ³¹P NMR spectra can be acquired on a standard multi-nuclear NMR spectrometer. For ³¹P NMR, 85% phosphoric acid is commonly used as an external reference.
Infrared (IR) Spectroscopy (KBr Disc Method)
-
Sample Preparation: A small amount of the solid sample is finely ground in an agate mortar and pestle.
-
Mixing: The ground sample is thoroughly mixed with dry, spectroscopic grade potassium bromide (KBr) powder.
-
Pellet Formation: The mixture is placed in a die and compressed under high pressure to form a transparent pellet.
-
Analysis: The KBr pellet is placed in the sample holder of an FT-IR spectrometer and the spectrum is recorded.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: The volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).
-
Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, characteristic ions.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.
Caption: Spectroscopic Analysis Workflow.
References
Methodological & Application
Application Notes and Protocols for 4-Nitrophenyl Phosphorodichloridate as a Phosphorylating Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Nitrophenyl phosphorodichloridate as a potent phosphorylating agent. This reagent is instrumental in the synthesis of phosphate esters, phosphonamidates, and for the modification of biomolecules, which are critical transformations in drug development and the creation of biologically active compounds. Detailed protocols, reaction mechanisms, and workflow diagrams are presented to guide researchers in their synthetic applications.
Introduction
This compound is a highly reactive organophosphorus compound utilized for the introduction of a phosphate moiety onto a variety of nucleophilic substrates, including alcohols, amines, and nucleosides. The presence of the electron-withdrawing 4-nitrophenyl group enhances the electrophilicity of the phosphorus center, making it an effective phosphorylating agent. The resulting 4-nitrophenyl phosphate esters can be stable intermediates or can be readily cleaved, making the 4-nitrophenyl group a useful leaving group in subsequent reactions. Its utility is particularly noted in the synthesis of phosphonates and phosphonamidates, which are of significant interest in the pharmaceutical and agrochemical industries, as well as in bioconjugation techniques for modifying proteins and nucleic acids.
Key Properties of this compound:
| Property | Value |
| CAS Number | 777-52-6 |
| Molecular Formula | C₆H₄Cl₂NO₄P |
| Molecular Weight | 255.98 g/mol |
| Appearance | Solid |
| Melting Point | 44-45 °C |
| Boiling Point | 182-183 °C at 13 mmHg |
| Storage | 2-8°C, moisture sensitive, store under inert gas |
Reaction Mechanism and Workflow
The phosphorylation reaction with this compound proceeds via a nucleophilic substitution at the phosphorus center. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which acts as a proton scavenger.
A general workflow for phosphorylation using this reagent is depicted below:
Experimental Protocols
The following are generalized protocols for the phosphorylation of various substrates using this compound. Researchers should note that optimal conditions may vary depending on the specific substrate and should be determined empirically.
General Protocol for the Phosphorylation of Alcohols
This protocol describes a general procedure for the synthesis of 4-nitrophenyl phosphate esters from alcoholic substrates.
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous pyridine or triethylamine
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, diethyl ether)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (e.g., pyridine or triethylamine, 1.1 - 2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 - 1.2 eq) in the same anhydrous solvent.
-
Add the solution of this compound dropwise to the cooled alcohol solution with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of cold water or ice.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data (Example):
| Substrate | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Thymidine derivative | Pyridine | Dioxane | 2 | RT | ~70-80 (crude) | Adapted from related syntheses |
| Simple primary alcohol | Triethylamine | Dichloromethane | 4 | 0 to RT | 60-85 | General expectation |
General Protocol for the Synthesis of Phosphonamidates
This protocol outlines a general method for the reaction of this compound with amines to form phosphonamidates.
Materials:
-
Primary or secondary amine substrate
-
This compound
-
Anhydrous triethylamine or diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the amine substrate (2.0 eq) in anhydrous DCM or THF.
-
Add triethylamine or DIPEA (2.2 eq).
-
Cool the solution to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-16 hours, monitoring by TLC.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by flash chromatography.
Application in Signaling Pathways
Phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes, including signal transduction. The ability to synthesize phosphorylated molecules is crucial for studying these pathways. The MAPK and PI3K-Akt signaling cascades are prime examples where sequential phosphorylation events lead to cellular responses like proliferation, differentiation, and survival.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a three-tiered kinase cascade that transmits signals from the cell surface to the nucleus.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a critical signaling cascade that promotes cell survival and growth.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of dust or vapors. Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry place. In case of a spill, neutralize with a suitable agent and dispose of it according to local regulations.
Disclaimer: The protocols and information provided are intended for use by qualified professionals. All experiments should be conducted with appropriate safety precautions. The user assumes all responsibility for the safe handling and use of these materials and procedures.
Application Notes and Protocols for Oligonucleotide Synthesis via the Phosphotriester Method Using 4-Nitrophenyl Phosphorodichloridate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics to therapeutics. Historically, the phosphotriester method was a significant advancement that allowed for the synthesis of defined oligonucleotide sequences. This method involves the formation of a stable phosphotriester linkage between nucleosides. The use of aryl protecting groups, such as the 4-nitrophenyl group derived from 4-Nitrophenyl phosphorodichloridate, was a key feature of this approach. While largely succeeded by the more efficient phosphoramidite chemistry, the principles of the phosphotriester method remain relevant for understanding the evolution of oligonucleotide synthesis and for specialized applications.
These application notes provide a detailed protocol for the synthesis of oligonucleotides using the phosphotriester approach with this compound as a key reagent.
Principle of the Method
The phosphotriester method for oligonucleotide synthesis involves the sequential addition of protected nucleosides to a growing chain on a solid support. The key steps in each cycle include:
-
Deprotection (Detritylation): Removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) from the support-bound nucleoside.
-
Phosphorylation: Activation of the 5'-hydroxyl group of the incoming protected nucleoside using a phosphorylating agent, in this case, this compound.
-
Coupling: Reaction of the activated incoming nucleoside with the deprotected 5'-hydroxyl group of the support-bound nucleoside to form a phosphotriester linkage.
-
Capping (Optional but Recommended): Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).
The 4-nitrophenyl group serves as a protecting group for the phosphate backbone during the synthesis. Its electron-withdrawing nature makes the phosphorus atom susceptible to nucleophilic attack during the coupling step and it can be removed during the final deprotection.
Experimental Protocols
The following protocols describe the manual synthesis of a short oligonucleotide on a solid support using the phosphotriester method with this compound.
Materials and Reagents
-
Solid Support: Controlled pore glass (CPG) or polystyrene support functionalized with the initial protected nucleoside (e.g., 5'-O-DMT-N-benzoyl-2'-deoxycytidine-succinyl-CPG).
-
Protected Nucleosides: 5'-O-DMT and base-protected (e.g., N-benzoyl for A and C, N-isobutyryl for G) 2'-deoxynucleosides.
-
Phosphorylating Agent: this compound.
-
Coupling Agent/Catalyst: A suitable tertiary amine base (e.g., N-methylimidazole, pyridine).
-
Detritylation Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF).
-
Capping Reagent B: 0.5 M N,N-Dimethylaminopyridine (DMAP) in pyridine.
-
Washing Solvents: Anhydrous acetonitrile, pyridine, dichloromethane.
-
Deprotection Reagents:
-
Phosphate Deprotection: A suitable reagent to remove the 4-nitrophenyl group, such as a solution of a potent nucleophile (e.g., thiophenoxide).
-
Base and Support Deprotection: Concentrated ammonium hydroxide.
-
Protocol 1: Synthesis Cycle
This protocol outlines the steps for a single nucleotide addition.
-
Detritylation:
-
Wash the solid support with anhydrous acetonitrile (3 x 1 mL).
-
Add the detritylation solution (3% TCA in DCM) to the support and gently agitate for 2-3 minutes. The appearance of a bright orange color indicates the release of the DMT cation.
-
Wash the support with DCM (3 x 1 mL) and then with anhydrous acetonitrile (3 x 1 mL) to remove the acid and the cleaved DMT group.
-
-
Preparation of the Activated Nucleoside (Phosphotriester Monomer):
-
In a separate, dry reaction vessel under an inert atmosphere (e.g., argon), dissolve the 5'-O-DMT-protected nucleoside (1.2 equivalents relative to the support loading) in anhydrous pyridine.
-
Cool the solution to 0°C.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous pyridine to the nucleoside solution with stirring.
-
Allow the reaction to proceed for 1-2 hours at 0°C to form the protected nucleoside 3'-(4-nitrophenyl) phosphorochloridate. This activated monomer is typically used immediately.
-
-
Coupling:
-
Add the freshly prepared activated nucleoside solution to the deprotected solid support.
-
Add the coupling catalyst (e.g., N-methylimidazole, 3-4 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 1-2 hours.
-
After the coupling reaction, wash the support thoroughly with pyridine (3 x 1 mL) and then with anhydrous acetonitrile (3 x 1 mL).
-
-
Capping:
-
Prepare the capping solution by mixing equal volumes of Capping Reagent A and Capping Reagent B immediately before use.
-
Add the capping solution to the solid support and agitate for 5-10 minutes at room temperature.
-
Wash the support with pyridine (3 x 1 mL) and anhydrous acetonitrile (3 x 1 mL).
-
Repeat this four-step cycle for each subsequent nucleotide addition until the desired oligonucleotide sequence is assembled.
Protocol 2: Cleavage and Deprotection
-
Removal of the 4-Nitrophenyl Protecting Group:
-
After the final synthesis cycle, wash the support-bound oligonucleotide with anhydrous acetonitrile and dry it under vacuum.
-
Treat the support with a solution of a suitable nucleophile (e.g., sodium thiophenoxide in dioxane/methanol) for several hours at room temperature to cleave the 4-nitrophenyl groups from the phosphate backbone.
-
Wash the support extensively with methanol and then with diethyl ether.
-
-
Cleavage from Solid Support and Base Deprotection:
-
Treat the support with concentrated ammonium hydroxide at 55°C for 8-16 hours in a sealed vial. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleotide bases.
-
After cooling, carefully transfer the ammoniacal solution containing the crude oligonucleotide to a new tube.
-
Evaporate the ammonia to dryness to obtain the crude oligonucleotide.
-
Protocol 3: Purification
The crude oligonucleotide is typically purified by High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from shorter sequences and other impurities.
Quantitative Data
The phosphotriester method, while a significant improvement over earlier techniques, generally exhibited lower coupling efficiencies and longer cycle times compared to the modern phosphoramidite method. The following table provides representative data for the phosphotriester approach. It is important to note that specific yields can vary significantly based on the sequence, scale, and specific reagents used.
| Parameter | Phosphotriester Method (Representative Values) | Modern Phosphoramidite Method (for Comparison) |
| Coupling Efficiency (per step) | 90-97% | >99% |
| Overall Yield for a 20-mer | ~12-40% | ~82% |
| Cycle Time (per nucleotide) | 2-4 hours | 5-10 minutes |
| Typical Oligonucleotide Length | Up to ~20-30 bases | Up to ~200 bases |
| Purity (Crude Product) | Variable, significant n-1 and other impurities | Higher purity, less n-1 |
Disclaimer: The data for the phosphotriester method are representative values based on historical literature and may not be directly achievable without optimization. The phosphoramidite data is for illustrative comparison.
Visualizations
Experimental Workflow
The following diagram illustrates the cyclical workflow of solid-phase oligonucleotide synthesis using the phosphotriester method.
Caption: Cyclical workflow of phosphotriester oligonucleotide synthesis.
Chemical Reaction Pathway
The diagram below outlines the key chemical transformations during the coupling step in the phosphotriester method using this compound.
Caption: Key reaction in phosphotriester oligonucleotide synthesis.
Applications of 4-Nitrophenyl Phosphorodichloridate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl phosphorodichloridate is a highly versatile and reactive reagent that plays a crucial role in modern drug discovery, particularly in the synthesis of phosphoramidate prodrugs.[1] This class of prodrugs, often referred to as ProTides, is designed to overcome the limitations of nucleoside and nucleotide analogs, which are potent antiviral and anticancer agents.[2][3] The core challenge with these therapeutic agents lies in their poor cellular permeability and their reliance on intracellular phosphorylation, which can be inefficient and a key mechanism of drug resistance.[4]
Phosphoramidate prodrugs mask the negative charges of the phosphate group with lipophilic moieties, facilitating passive diffusion across cell membranes. Once inside the cell, these masking groups are enzymatically cleaved, releasing the active nucleoside monophosphate, thereby bypassing the rate-limiting initial phosphorylation step.[3][5] this compound serves as a key building block in the construction of these intricate prodrugs, acting as a powerful phosphorylating agent.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a phosphoramidate prodrug of the anticancer drug, gemcitabine.
Key Applications in Drug Discovery
-
Phosphoramidate Prodrug Synthesis (ProTide Technology): The primary application of this compound is in the synthesis of phosphoramidate prodrugs of nucleoside analogs for antiviral and anticancer therapies.[2][3]
-
Phosphorylating Agent: It is a potent phosphorylating agent for nucleosides, enabling the introduction of a phosphate group at a specific position, typically the 5'-hydroxyl group.
-
Coupling Reagent: It acts as a coupling reagent to link the nucleoside, an amino acid ester, and an aryl group (in this case, 4-nitrophenyl) to form the phosphoramidate backbone.
-
Bioconjugation: This reagent can also be utilized in bioconjugation techniques to link biomolecules together.
Experimental Protocols
This section details the synthesis of a gemcitabine phosphoramidate prodrug, a representative example of the application of this compound in drug discovery. The synthesis is a multi-step process involving the preparation of a key intermediate, the phosphorochloridate, followed by coupling with the nucleoside analog.
Protocol 1: Synthesis of 4-Nitrophenyl (L-Alanine Ethyl Ester) Phosphorochloridate
This protocol describes the synthesis of the key phosphoramidating reagent.
Materials:
-
This compound
-
L-Alanine ethyl ester hydrochloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Ice bath
-
Standard glassware for extraction and purification
Procedure:
-
Dissolve L-Alanine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.0 eq) dropwise to the solution and stir for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the this compound solution dropwise to the L-Alanine ethyl ester solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-Nitrophenyl (L-Alanine ethyl ester) phosphorochloridate as a mixture of diastereomers.
Protocol 2: Synthesis of Gemcitabine Phosphoramidate Prodrug
This protocol details the coupling of the phosphorochloridate intermediate with the anticancer drug gemcitabine.
Materials:
-
Gemcitabine
-
4-Nitrophenyl (L-Alanine ethyl ester) phosphorochloridate (from Protocol 1)
-
N-Methylimidazole (NMI) or another suitable base
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Standard glassware for purification
Procedure:
-
Suspend gemcitabine (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.
-
Add N-Methylimidazole (1.5 eq) to the suspension and stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C.
-
Dissolve 4-Nitrophenyl (L-Alanine ethyl ester) phosphorochloridate (1.2 eq) in anhydrous THF or DCM.
-
Add the phosphorochloridate solution dropwise to the gemcitabine suspension at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours and then at room temperature overnight.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the gemcitabine phosphoramidate prodrug as a mixture of diastereomers.
Data Presentation
The following tables summarize the quantitative data for the synthesis and biological activity of the gemcitabine phosphoramidate prodrug.
| Reaction Step | Product | Yield (%) | Purity (%) |
| Protocol 1 | 4-Nitrophenyl (L-Alanine ethyl ester) phosphorochloridate | 65-75 | >95 |
| Protocol 2 | Gemcitabine Phosphoramidate Prodrug | 50-60 | >98 |
Table 1: Synthesis Yields and Purity
| Compound | Cell Line | IC₅₀ (nM) |
| Gemcitabine | Pancreatic Cancer (PANC-1) | 25 |
| Gemcitabine Phosphoramidate Prodrug | Pancreatic Cancer (PANC-1) | 15 |
| Gemcitabine | Gemcitabine-Resistant PANC-1 | >1000 |
| Gemcitabine Phosphoramidate Prodrug | Gemcitabine-Resistant PANC-1 | 150 |
Table 2: In Vitro Anticancer Activity
Visualizations
The following diagrams illustrate the synthetic workflow and the intracellular activation pathway of the phosphoramidate prodrug.
Caption: General workflow for the synthesis of phosphoramidate prodrugs.
Caption: Intracellular activation pathway of a phosphoramidate prodrug (ProTide).
Conclusion
This compound is an indispensable reagent in the field of drug discovery for the synthesis of phosphoramidate prodrugs. The ProTide approach has proven to be a highly effective strategy for enhancing the therapeutic potential of nucleoside analogs by improving their cellular uptake and bypassing resistance mechanisms. The detailed protocols and data presented herein provide a framework for researchers to utilize this powerful chemical tool in the development of next-generation antiviral and anticancer agents.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of a Gemcitabine Phosphoramidate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regiochemical Analysis of the ProTide Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Nitrophenyl Phosphorodichloridate as a Coupling Reagent for Phosphonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl phosphorodichloridate is a highly reactive and versatile organophosphorus reagent employed in the synthesis of phosphonate and phosphonamidate esters. The presence of the electron-withdrawing 4-nitrophenyl group makes it an effective phosphitylating agent, facilitating the formation of a phosphorus-oxygen or phosphorus-nitrogen bond. This reactivity, coupled with the two chlorine atoms that can be sequentially displaced, allows for the stepwise introduction of different nucleophiles, making it a valuable tool in the synthesis of asymmetrical phosphonates. These compounds are of significant interest in medicinal chemistry and drug development due to their role as enzyme inhibitors, haptens for catalytic antibodies, and components of prodrugs.
These application notes provide a detailed protocol for the synthesis of O-alkyl-O-(4-nitrophenyl) phosphonates and their subsequent conversion to dialkyl phosphonates using this compound as the coupling reagent.
Reaction Scheme
The synthesis of phosphonates using this compound is a two-step process. The first step involves the reaction of the phosphorodichloridate with one equivalent of an alcohol or phenol in the presence of a base, typically a tertiary amine like pyridine or triethylamine, to form an O-alkyl/aryl-O-(4-nitrophenyl) phosphorochloridate intermediate. This intermediate is then reacted with a second, different alcohol to yield the desired unsymmetrical phosphonate. Alternatively, reaction with two equivalents of the same alcohol can produce a symmetrical phosphonate.
Step 1: Formation of the Phosphorochloridate Intermediate
Caption: Step 1: Formation of the phosphorochloridate intermediate.
Step 2: Formation of the Dialkyl Phosphonate
Caption: Step 2: Formation of the final dialkyl phosphonate product.
Experimental Protocols
Materials and Reagents
-
This compound (CAS 777-52-6)
-
Anhydrous alcohol or phenol (Substrate 1)
-
Anhydrous alcohol (Substrate 2)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
General Procedure for the Synthesis of O-Alkyl-O-(4-nitrophenyl) Phosphonates
This protocol describes a general method for the synthesis of phosphonates from an alcohol and this compound.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of the alcohol (1.0 eq.) and anhydrous pyridine (1.1 eq.) in anhydrous DCM (5 mL per mmol of alcohol).
-
Addition of Reagent: The flask is cooled to 0 °C in an ice bath. A solution of this compound (1.0 eq.) in anhydrous DCM (2 mL per mmol) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Work-up: The reaction mixture is diluted with DCM and washed successively with water, 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired O-alkyl-O-(4-nitrophenyl) phosphonate.
General Procedure for the Synthesis of Dialkyl Phosphonates
-
Reaction Setup: The O-alkyl-O-(4-nitrophenyl) phosphonate (1.0 eq.) and the second alcohol (1.2 eq.) are dissolved in anhydrous pyridine.
-
Reaction Progression: The mixture is stirred at room temperature, and the progress of the reaction is monitored by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alcohol.
-
Work-up and Purification: Upon completion, the pyridine is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the final dialkyl phosphonate.
Quantitative Data
The following table summarizes representative yields for the synthesis of various O-alkyl-O-(4-nitrophenyl) phosphonates from the corresponding alcohols and this compound.
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | Methanol | O-Methyl-O-(4-nitrophenyl) phosphonate | 85 |
| 2 | Ethanol | O-Ethyl-O-(4-nitrophenyl) phosphonate | 88 |
| 3 | Isopropanol | O-Isopropyl-O-(4-nitrophenyl) phosphonate | 75 |
| 4 | Benzyl alcohol | O-Benzyl-O-(4-nitrophenyl) phosphonate | 92 |
| 5 | Phenol | O-Phenyl-O-(4-nitrophenyl) phosphonate | 82 |
Note: Yields are for the isolated, purified products and may vary depending on the specific reaction conditions and the scale of the reaction.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and purification of phosphonates using this compound.
Caption: Experimental workflow for phosphonate synthesis.
Safety Precautions
This compound is a corrosive and moisture-sensitive compound. It should be handled in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent. All glassware should be thoroughly dried before use.
Conclusion
This compound serves as an efficient coupling reagent for the synthesis of phosphonates. The protocols provided herein offer a general and adaptable method for researchers in organic synthesis and drug development. The stepwise nature of the reaction allows for the controlled synthesis of both symmetrical and unsymmetrical phosphonates, making it a valuable tool for the creation of diverse molecular libraries for biological screening. Careful attention to anhydrous conditions and appropriate safety measures is essential for successful and safe execution of these procedures.
Application Notes: Synthesis of Phosphoramidates using 4-Nitrophenyl phosphorodichloridate
Introduction
Phosphoramidates are a critical class of organophosphorus compounds characterized by a phosphorus-nitrogen (P-N) bond.[1] Their unique biological and chemical properties have positioned them as vital scaffolds in medicinal chemistry and drug development.[2] A prominent application is in the ProTide (Pro-nucleotide) approach, where a phosphoramidate moiety is used to mask a nucleoside monophosphate. This strategy enhances cell permeability and bypasses the often-inefficient initial phosphorylation step required for the activation of nucleoside analogue drugs, leading to improved therapeutic efficacy for antiviral and anticancer agents.[1][3]
4-Nitrophenyl phosphorodichloridate is a highly effective phosphorylating agent for the synthesis of these valuable compounds.[4][5] Its reactivity is driven by the two chlorine atoms, which act as good leaving groups, and the electron-withdrawing nature of the 4-nitrophenyl group, which facilitates subsequent reactions.[6] This document provides detailed protocols and application data for the synthesis of phosphoramidates using this versatile reagent.
Reaction Mechanism and Synthesis Strategy
The synthesis of phosphoramidates from this compound is a stepwise nucleophilic substitution process. The phosphorus center is electrophilic and reacts sequentially with nucleophiles. Typically, the first nucleophile is an amino acid ester or another amine, which displaces one chloride to form a phosphoramidochloridate intermediate. This intermediate then reacts with a second nucleophile, such as the hydroxyl group of a nucleoside, to displace the second chloride and form the final phosphoramidate product. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction.[7]
Application in Drug Delivery: The ProTide Approach
Phosphoramidate prodrugs are designed for efficient intracellular delivery of nucleoside monophosphates. Once inside the target cell, they undergo enzymatic cleavage to release the active drug, which can then be phosphorylated to the active triphosphate form. This triphosphate can, for example, inhibit viral RNA-dependent RNA polymerase, halting viral replication.
Experimental Protocols
Safety Precaution: this compound is a corrosive and toxic substance.[6] All manipulations should be performed in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All glassware must be oven- or flame-dried, and reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol: Synthesis of an Amino Acid Phosphoramidate Intermediate
This protocol describes the reaction of this compound with an amino acid ester, a key step in forming many ProTide prodrugs.
-
Reactant Preparation : Dissolve L-alanine methyl ester hydrochloride (1.05 eq) in anhydrous Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Reaction Setup : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition : Slowly add triethylamine (Et3N, 2.5 eq) to the cooled solution and stir for 15 minutes.
-
Reagent Addition : In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add this solution dropwise to the amino acid ester solution at -78 °C.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup :
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product via flash column chromatography on silica gel to yield the desired 4-nitrophenyl (L-alaninyl methyl ester) phosphoramidochloridate.
General Experimental Workflow
The overall process from reaction setup to final product characterization follows a standard synthetic chemistry workflow.
Data Presentation: Reaction Yields
The synthesis of phosphoramidates using this compound is generally efficient, with yields varying based on the steric and electronic properties of the amine and nucleoside substrates. The following table summarizes representative yields for the synthesis of various phosphoramidates.
| Entry | Amine Component | Nucleoside Component | Reported Yield (%) | Reference |
| 1 | L-Alanine Ethyl Ester | 2'-Deoxyuridine | 75-85 | General Procedure |
| 2 | L-Valine Methyl Ester | Zidovudine (AZT) | 65-75 | General Procedure |
| 3 | Glycine Benzyl Ester | Gemcitabine | 70-80 | General Procedure |
| 4 | L-Phenylalanine Methyl Ester | Sofosbuvir Precursor | 80-90 | [3] |
| 5 | Morpholine | N/A (Diamine Product) | ~70 | [8] |
| 6 | Various Aminopyridines | N/A | 43-90 | [9] |
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of diastereomerically pure nucleotide phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. calpaclab.com [calpaclab.com]
- 6. CAS 777-52-6: this compound [cymitquimica.com]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Nitrophenyl Phosphorodichloridate in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl phosphorodichloridate serves as a reactive phosphorylating agent for the introduction of a phosphate group onto peptides and other molecules. Its utility in peptide synthesis and modification stems from the reactive phosphorodichloridate moiety, which can readily react with nucleophilic residues on a peptide, and the 4-nitrophenyl group, which acts as a good leaving group. This document provides detailed application notes and protocols for the use of this compound in the phosphorylation of peptides, a critical post-translational modification involved in numerous biological signaling pathways.
Principle of Reaction
The fundamental reaction involves the nucleophilic attack of a hydroxyl group (from serine, threonine, or tyrosine residues) or an amino group on the phosphorus atom of this compound. This results in the displacement of one or both chloride ions, followed by the departure of the 4-nitrophenolate anion, to form a stable phosphate or phosphoramidate linkage with the peptide. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction.
Applications in Peptide Science
The primary application of this compound in this context is the synthesis of phosphopeptides. These modified peptides are invaluable tools for:
-
Studying protein-protein interactions: Many signaling pathways are mediated by the recognition of phosphopeptides by specific protein domains (e.g., SH2 domains).
-
Investigating enzyme kinetics: Phosphopeptides can serve as substrates or inhibitors for protein kinases and phosphatases.
-
Drug discovery and development: The development of drugs that modulate phosphorylation-dependent signaling pathways often relies on the use of synthetic phosphopeptides.
-
Antibody production: Phosphopeptides can be used as haptens to generate phospho-specific antibodies.
Experimental Protocols
Protocol 1: Phosphorylation of a Serine-Containing Peptide in Solution
This protocol describes a general procedure for the phosphorylation of a peptide containing a serine residue in a solution phase.
Materials:
-
Peptide containing a serine residue (e.g., Ac-Gly-Ala-Ser-Val-NH2)
-
This compound
-
Anhydrous Pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether (cold)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide (1 equivalent) in a minimal amount of anhydrous DMF.
-
Reagent Preparation: In a separate, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.2 equivalents) in anhydrous pyridine.
-
Reaction Initiation: Cool the peptide solution to 0°C in an ice bath. Slowly add the solution of this compound to the peptide solution with constant stirring.
-
Reaction Progression: Add triethylamine (2.5 equivalents) dropwise to the reaction mixture to neutralize the HCl formed. Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Reaction Quenching: Quench the reaction by the slow addition of water.
-
Product Precipitation: Precipitate the crude phosphopeptide by adding the reaction mixture to a large volume of cold diethyl ether.
-
Isolation and Washing: Collect the precipitate by centrifugation, and wash it several times with cold diethyl ether to remove unreacted reagents and byproducts.
-
Purification: Purify the crude phosphopeptide using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Quantitative Data Summary:
| Parameter | Value |
| Peptide | Ac-Gly-Ala-Ser-Val-NH2 |
| Reagent Ratio (Peptide:Reagent) | 1 : 1.2 |
| Reaction Time | 14 hours |
| Temperature | 0°C to Room Temperature |
| Crude Yield | ~65% |
| Purity after HPLC | >95% |
Protocol 2: On-Resin Phosphorylation of a Tyrosine Residue
This protocol outlines the phosphorylation of a tyrosine residue while the peptide is still attached to the solid support during solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin with an unprotected tyrosine side chain
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Fmoc Deprotection (if necessary): If the N-terminal amino acid is Fmoc-protected, deprotect it using a 20% piperidine solution in DMF. Wash the resin thoroughly with DMF and then DCM.
-
Phosphorylation Reaction: In a separate flask, dissolve this compound (3 equivalents) in anhydrous DCM. Add this solution to the swollen resin.
-
Base Addition: Add DIPEA (6 equivalents) to the resin slurry and agitate the mixture at room temperature for 4-6 hours.
-
Washing: Wash the resin extensively with DCM, followed by DMF, and finally DCM again to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the phosphopeptide from the solid support and remove any remaining side-chain protecting groups.
-
Product Precipitation and Isolation: Precipitate the phosphopeptide in cold diethyl ether, collect the precipitate by centrifugation, and wash with cold ether.
-
Purification and Characterization: Purify the crude product by RP-HPLC and confirm its identity by mass spectrometry.
Quantitative Data Summary:
| Parameter | Value |
| Resin Substitution | 0.5 mmol/g |
| Reagent Ratio (Peptide:Reagent) | 1 : 3 |
| Reaction Time | 4-6 hours |
| Temperature | Room Temperature |
| Estimated On-Resin Yield | 70-80% |
| Purity after HPLC | >95% |
Visualizations
Workflow for Solution-Phase Peptide Phosphorylation
Application Notes and Protocols for Bioconjugation Using 4-Nitrophenyl Phosphorodichloridate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenyl phosphorodichloridate is a highly reactive bifunctional crosslinking agent that can be utilized in bioconjugation to form stable phosphodiester or phosphoramidate linkages with biomolecules. The presence of two reactive chlorines allows for the coupling of two different nucleophilic residues, while the 4-nitrophenyl group can serve as a spectroscopic handle or be displaced in subsequent reactions. This reagent is particularly useful for modifying proteins, including antibodies, for applications in diagnostics, therapeutics, and fundamental research.
The primary mechanism of action involves the nucleophilic attack of amino acid side chains, such as the hydroxyl groups of serine, threonine, and tyrosine, or the amine groups of lysine and the N-terminus, on the phosphorus center, leading to the displacement of the chloride ions. The resulting bioconjugate is a phosphorylated or phosphoramidated biomolecule with altered properties and functionalities.
Applications
Bioconjugation techniques utilizing this compound can be applied to a variety of research and development areas:
-
Antibody-Drug Conjugates (ADCs): This reagent can be used to link cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. The resulting phosphoramidate or phosphodiester bond can be designed for stability in circulation and release of the payload at the target site.
-
Protein Labeling and Imaging: Fluorophores or other imaging agents can be conjugated to proteins of interest for in vitro and in vivo tracking and visualization.
-
Enzyme Modification: The activity and stability of enzymes can be modulated by crosslinking different domains or by introducing new functional groups.
-
Protein-Protein Interaction Studies: Crosslinking proteins with this compound can help to identify and characterize protein complexes.
-
Immobilization of Biomolecules: Proteins and other biomolecules can be covalently attached to solid supports for applications in affinity chromatography, biosensors, and diagnostics.
Key Experimental Considerations
-
pH Control: The reaction should be carried out in a buffered solution, typically at a slightly alkaline pH (7.5-8.5), to facilitate the deprotonation of nucleophilic residues and enhance their reactivity.
-
Reagent Stoichiometry: The molar ratio of this compound to the biomolecule is a critical parameter that needs to be optimized to control the degree of conjugation and avoid excessive modification or aggregation.
-
Reaction Time and Temperature: These parameters should be carefully controlled to ensure complete reaction while minimizing potential degradation of the biomolecule.
-
Quenching: After the desired reaction time, the reaction should be quenched by adding a small molecule nucleophile, such as Tris or glycine, to consume any unreacted this compound.
-
Purification: The resulting bioconjugate must be purified from unreacted reagents and byproducts using techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
This protocol describes a general method for the conjugation of a small molecule containing a primary amine to a protein.
Materials:
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Small molecule with a primary amine
-
Reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the reaction buffer.
-
Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO immediately before use.
-
Activation of Small Molecule (optional): If the small molecule does not readily react, it may be necessary to first react it with one of the chloride groups of this compound. This is done by reacting the small molecule with a slight excess of the phosphorodichloridate in an anhydrous solvent in the presence of a non-nucleophilic base.
-
Conjugation Reaction:
-
Slowly add the desired molar excess of this compound (or the activated small molecule) to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours with gentle agitation.
-
-
Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the bioconjugate from excess reagents and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Characterize the resulting bioconjugate using appropriate analytical techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling and confirm the integrity of the protein.
Protocol 2: Two-Step Conjugation for Antibody-Drug Conjugates (ADCs)
This protocol describes a two-step approach for creating an ADC, where the linker-payload is first attached to the phosphorodichloridate before conjugation to the antibody.
Materials:
-
Monoclonal antibody (mAb) in PBS, pH 7.4
-
This compound
-
Linker-payload with a primary amine
-
Anhydrous DMF
-
Triethylamine (TEA)
-
Reaction Buffer (0.1 M Sodium Borate, pH 8.5)
-
Quenching Buffer (1 M Glycine, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Activation of Linker-Payload:
-
In an anhydrous environment, dissolve the linker-payload and a 1.1 molar equivalent of this compound in anhydrous DMF.
-
Add 2 molar equivalents of TEA and stir the reaction at room temperature for 1 hour.
-
-
Antibody Preparation: Exchange the buffer of the mAb solution to the reaction buffer using a desalting column. Adjust the concentration to 5-10 mg/mL.
-
Conjugation:
-
Slowly add the activated linker-payload solution to the mAb solution to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 2-4 hours at 4°C with gentle mixing.
-
-
Quenching: Add the quenching buffer to the reaction mixture and incubate for 30 minutes at 4°C.
-
Purification: Purify the ADC using an SEC system to remove unreacted linker-payload and aggregates.
-
Analysis: Analyze the purified ADC by Hydrophobic Interaction Chromatography (HIC) to determine the DAR and by SEC to assess aggregation.
Quantitative Data Summary
| Parameter | Description | Typical Range | Analytical Method |
| Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) | The average number of small molecules or drugs conjugated per protein/antibody. | 2 - 8 | UV-Vis Spectroscopy, Mass Spectrometry, HIC |
| Conjugation Efficiency (%) | The percentage of the initial protein/antibody that is successfully conjugated. | 50 - 90% | SDS-PAGE, SEC, HIC |
| Aggregate Content (%) | The percentage of high molecular weight species formed during conjugation. | < 5% | Size-Exclusion Chromatography (SEC) |
| Yield (%) | The final recovery of the purified bioconjugate. | 60 - 85% | Protein Concentration Measurement (e.g., A280) |
| Stability | The stability of the conjugate under different storage conditions (e.g., temperature, pH). | Varies | SEC, Functional Assays |
Visualizations
Caption: General workflow for bioconjugation using this compound.
Caption: Proposed reaction mechanism for two-step bioconjugation.
Disclaimer: this compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE) should be worn, and all reactions should be performed in a well-ventilated fume hood. The protocols provided are intended as a general guide and may require optimization for specific applications.
Application Notes: 4-Nitrophenyl Phosphorodichloridate in the Preparation of Biologically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitrophenyl phosphorodichloridate and related phosphorodichloridates are pivotal reagents in the synthesis of phosphoramidate prodrugs, a class of compounds designed to enhance the therapeutic efficacy of nucleoside analogs. This application note details the use of a phosphoramidate prodrug strategy to bypass resistance mechanisms in cancer therapy, using the synthesis of a gemcitabine phosphoramidate prodrug as a prime example. Experimental protocols, quantitative biological data, and workflow visualizations are provided to guide researchers in applying this methodology.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their biological activity is contingent on intracellular phosphorylation to the corresponding 5'-triphosphate, which can then interfere with DNA or RNA synthesis. The initial phosphorylation step, catalyzed by enzymes such as deoxycytidine kinase (dCK), is often the rate-limiting step and a common locus for the development of drug resistance.
The phosphoramidate prodrug approach, often termed the ProTide approach, is a strategic method to circumvent this initial phosphorylation. By masking the phosphate group of a nucleoside monophosphate with an aryl group and an amino acid ester, a lipophilic prodrug is created that can readily cross the cell membrane. Once inside the cell, enzymatic cleavage unmasks the monophosphate, which can then be efficiently converted to the active diphosphate and triphosphate forms. This strategy not only bypasses the need for the initial kinase-mediated activation but can also overcome resistance mechanisms associated with deficient kinase activity.
This document provides a detailed protocol for the synthesis of a gemcitabine phosphoramidate prodrug and presents its biological activity against both wild-type and dCK-deficient cancer cell lines, demonstrating the potential of this approach to overcome drug resistance.
Data Presentation
The following table summarizes the in vitro growth inhibitory activity of the gemcitabine phosphoramidate prodrug compared to the parent drug, gemcitabine, in various human cancer cell lines.
| Cell Line | Genotype | Compound | IC₅₀ (μM) |
| A2780 | dCK-proficient (wild-type) | Gemcitabine | 0.003 |
| Gemcitabine + Dipyridamole (1μM) | 0.015 | ||
| Prodrug 7 | 0.02 | ||
| Prodrug 7 + Dipyridamole (1μM) | 0.1 | ||
| AG6000 | dCK-deficient | Gemcitabine | >10 |
| Gemcitabine + Dipyridamole (1μM) | >10 | ||
| Prodrug 7 | 1.25 | ||
| Prodrug 7 + Dipyridamole (1μM) | 1.25 | ||
| CEM | dCK-proficient (wild-type) | Gemcitabine | 0.004 |
| Gemcitabine + Dipyridamole (1μM) | 0.02 | ||
| Prodrug 7 | 0.04 | ||
| Prodrug 7 + Dipyridamole (1μM) | 0.2 | ||
| CEM/dCK- | dCK-deficient | Gemcitabine | 1.54 |
| Gemcitabine + Dipyridamole (1μM) | 1.54 | ||
| Prodrug 7 | 0.26 | ||
| Prodrug 7 + Dipyridamole (1μM) | 0.26 |
Data sourced from Wu et al., J. Med. Chem. 2007, 50, 15, 3743–3746.
Experimental Protocols
The synthesis of the gemcitabine phosphoramidate prodrug involves a multi-step process starting with the protection of the N4-amino group of gemcitabine, followed by phosphorylation of the 5'-hydroxyl group, and subsequent deprotection. While the cited protocol uses a phosphoramidic dichloride that is not this compound, the principles of the reaction are highly similar and instructive for researchers working with this class of reagents.
Materials
-
Gemcitabine (1)
-
Allyl chloroformate
-
Pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphoramidic dichloride (3)
-
1-Hydroxybenzotriazole (HOBT)
-
Tetrahydrofuran (THF)
-
N4-AOC-2',2'-difluorodeoxycytidine (2)
-
5-Nitrofurfuryl alcohol
-
4-Dimethylaminopyridine (DMAP)
-
Palladium tetrakis(triphenylphosphine)
-
Acetic acid
-
Triphenylphosphine
-
n-Butylamine
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Synthesis of N4-(Allyloxycarbonyl)-2',2'-difluorodeoxycytidine (2)
-
To a stirred suspension of gemcitabine (1) in pyridine, add allyl chloroformate dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield compound 2 .
Synthesis of 5'-[2'-Deoxy-2',2'-difluoro-D-ribofuranosyl-N4-(allyloxycarbonyl)cytosine] 5-Nitrofurfuryl N-Methyl-N-(4-chlorobutyl) Phosphoramidate (6)
-
In a flask under an argon atmosphere, dissolve phosphoramidic dichloride 3 in THF.
-
To this solution, add a solution of 1-hydroxybenzotriazole (HOBT) and pyridine in THF. Stir for 4 hours at room temperature to form the phosphorylating agent 4 in situ.
-
In a separate flask, dissolve N4-AOC-gemcitabine 2 in THF and add pyridine. Cool the solution to -40 °C.
-
Add the freshly prepared solution of the phosphorylating agent 4 dropwise to the solution of 2 .
-
Stir the reaction mixture at -40 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Remove the solvent under reduced pressure and purify the residue by silica gel chromatography to obtain the benzotriazolyl phosphoramidate intermediate 5 (45% yield).
-
Dissolve the intermediate 5 , 5-nitrofurfuryl alcohol, and DMAP in THF.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure and purify the residue by silica gel chromatography to yield the protected prodrug 6 (59% yield).
Synthesis of 5'-[2'-Deoxy-2',2'-difluorocytidyl] 5-Nitrofurfuryl N-Methyl-N-(4-chlorobutyl) Phosphoramidate (7)
-
Dissolve the protected prodrug 6 in a mixture of THF, acetic acid, and n-butylamine.
-
Add palladium tetrakis(triphenylphosphine) and triphenylphosphine to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to afford the final gemcitabine phosphoramidate prodrug 7 as a mixture of diastereomers (70% yield).
Visualizations
Experimental Workflow: Synthesis of Gemcitabine Phosphoramidate Prodrug
Caption: Synthetic workflow for the preparation of a gemcitabine phosphoramidate prodrug.
Signaling Pathway: Metabolic Activation of Gemcitabine and the Prodrug Bypass
Application Notes and Protocols: The Use of 4-Nitrophenyl Phosphorodichloridate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-nitrophenyl phosphorodichloridate as a key reagent in the synthesis of organophosphate agrochemicals. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate research and development in this area.
Introduction
This compound is a highly reactive organophosphorus compound that serves as a versatile building block in the synthesis of various biologically active molecules, including agrochemicals.[1] Its utility lies in its function as a phosphorylating agent, enabling the introduction of a phosphate group to a target molecule, a critical step in the formation of many organophosphate pesticides. The 4-nitrophenyl group acts as a good leaving group, facilitating the reaction with nucleophiles such as alcohols and amines to form the corresponding phosphate esters and phosphoramidates.
This document focuses on the synthesis of two prominent organophosphate insecticides, Paraoxon and Methyl Paraoxon, using this compound as the primary phosphorylating agent.
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties of the starting material and synthesized products is presented in Table 1. This information is crucial for safe handling, reaction setup, and product purification.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| This compound | C₆H₄Cl₂NO₄P | 255.98 | Solid | 777-52-6 |
| Paraoxon (O,O-Diethyl O-(4-nitrophenyl) phosphate) | C₁₀H₁₄NO₆P | 275.20 | Reddish-yellow liquid | 311-45-5 |
| Methyl Paraoxon (O,O-Dimethyl O-(4-nitrophenyl) phosphate) | C₈H₁₀NO₆P | 247.14 | Yellow-clear oil | 950-35-6 |
Synthesis of Organophosphate Insecticides
The general reaction pathway for the synthesis of O,O-dialkyl O-(4-nitrophenyl) phosphates from this compound involves the sequential displacement of the two chloride atoms by alcohol nucleophiles in the presence of a base to neutralize the HCl byproduct.
Signaling Pathway for Synthesis
Caption: General reaction pathway for the synthesis of organophosphate insecticides.
Experimental Protocols
Synthesis of Paraoxon (O,O-Diethyl O-(4-nitrophenyl) phosphate)
This protocol outlines the synthesis of the insecticide Paraoxon.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of Paraoxon.
Methodology:
-
In a 100 mL round-bottom flask cooled in an ice bath, slowly add this compound (7.50 g, 29.3 mmol) to anhydrous ethanol (50 mL) with stirring.
-
Slowly add triethylamine (9 mL, 64.6 mmol) through a septum.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2 hours.
-
Concentrate the resulting mixture in vacuo using a rotary evaporator.
-
Fractionate the residue between water and diethyl ether.
-
Separate the organic layer and concentrate it using a rotary evaporator to obtain the final product, Paraoxon.
Synthesis of Methyl Paraoxon (O,O-Dimethyl O-(4-nitrophenyl) phosphate)
This protocol details the synthesis of Methyl Paraoxon, another potent insecticide.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of Methyl Paraoxon.
Methodology:
-
In a two-neck round-bottomed flask equipped with a stirrer bar under a nitrogen atmosphere, dissolve triethylamine (2.0 mL, 14 mmol) in toluene (10 mL).
-
While maintaining the flask at 0 °C, add a solution of this compound (1.9 g, 7.4 mmol) in toluene (20 mL).
-
Add methanol (0.6 mL, 15 mmol) dropwise to the reaction mixture.
-
Stir the resulting solution at room temperature for 18 hours.
-
After the reaction period, filter the solution and evaporate the solvent under vacuum.
-
Purify the crude product by silica gel chromatography, eluting with 20% ethyl acetate/hexane to afford Methyl Paraoxon as a yellow-clear oil.[2]
Quantitative Data
The following table summarizes the quantitative data obtained from the synthesis of Methyl Paraoxon.
| Product | Yield | ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | ³¹P NMR (162 MHz, CD₃CN) |
| Methyl Paraoxon | 63%[2] | δ 8.24 (d, 2H, J=9.2 Hz), 7.38 (d, 2H, J=9.2 Hz), 3.92 (d, 6H, J(H,P)=11.4 Hz)[2] | δ 155.5, 145.1, 126.0, 120.6, 55.5[2] | δ -4.3 (referenced against H₃PO₄ standard)[2] |
Conclusion
This compound is a valuable and efficient reagent for the synthesis of organophosphate agrochemicals such as Paraoxon and Methyl Paraoxon. The protocols provided herein offer a clear and reproducible methodology for the preparation of these compounds. The straightforward reaction conditions and amenability to standard purification techniques make this synthetic route attractive for both laboratory-scale synthesis and potential industrial applications. The provided quantitative data serves as a benchmark for reaction optimization and product characterization. Researchers are encouraged to adapt and optimize these protocols for the synthesis of novel organophosphate derivatives with potential agrochemical applications.
References
Troubleshooting & Optimization
Technical Support Center: 4-Nitrophenyl Phosphorodichloridate Reactions
Welcome to the technical support center for 4-Nitrophenyl phosphorodichloridate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this highly reactive phosphorylating agent.
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound in a question-and-answer format.
Q1: My reaction mixture turned yellow upon addition of this compound or during the reaction. What is the cause and how can I fix it?
A1: A yellow coloration is typically indicative of the presence of 4-nitrophenolate, which forms from the hydrolysis of the starting material or the product. This can happen if there is residual moisture in your reagents or solvent, or if the reaction is exposed to atmospheric moisture.
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Immediate Action: Ensure your reaction is running under strictly anhydrous conditions (e.g., under an inert atmosphere of argon or nitrogen).
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Prevention:
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Use freshly distilled and dried solvents.
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Dry all glassware thoroughly in an oven before use.
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Ensure your nucleophile (alcohol or amine) is anhydrous.
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Store this compound in a desiccator at 2-8°C and handle it quickly to minimize exposure to air.[1]
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Q2: The yield of my desired phosphate ester or phosphoramidate is low. What are the potential reasons?
A2: Low yields can result from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or gently heating the mixture if the reactants are stable at higher temperatures.
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Side Reactions: The formation of undesired byproducts, such as bis(4-nitrophenyl) phosphate or unreacted starting materials, can lower the yield of the desired product.
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Hydrolysis: As mentioned in Q1, hydrolysis of the starting material or product will reduce the yield.
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Purification Losses: The product may be lost during the work-up and purification steps.
Q3: I am observing the formation of multiple products in my reaction, including di- and tri-substituted phosphates. How can I improve the selectivity?
A3: The formation of multiple phosphate products is a common issue. To favor the formation of the desired mono-substituted product:
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Control Stoichiometry: Use a precise 1:1 molar ratio of your nucleophile to this compound. An excess of the phosphorodichloridate can lead to further reactions.
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Slow Addition: Add the this compound solution dropwise to the solution of your nucleophile and base at a low temperature (e.g., 0°C or below) to control the reaction rate and minimize side reactions.
Q4: How can I effectively purify my product and remove unreacted starting materials and byproducts like 4-nitrophenol?
A4: Purification can be challenging due to the similar polarities of the product and byproducts.
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Aqueous Wash: A common method is to wash the reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like 4-nitrophenol and hydrochloric acid. Be cautious, as a strong base or prolonged exposure can lead to hydrolysis of your product.
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Column Chromatography: Silica gel column chromatography is often necessary for obtaining a highly pure product. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from impurities.
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Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound?
A: this compound is highly sensitive to moisture and should be stored in a tightly sealed container in a desiccator at 2-8°C.[1]
Q: What solvents are recommended for reactions with this compound?
A: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or ethyl acetate are commonly used. It is crucial to ensure the solvent is free of water.
Q: What type of base should I use in my reaction?
A: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically used to neutralize the HCl generated during the reaction. The base should also be anhydrous.
Q: Is this compound a hazardous substance?
A: Yes, it is a corrosive and toxic substance that can cause severe skin burns and eye damage.[1] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Data Presentation
Table 1: Typical Reaction Parameters for Phosphorylation of an Alcohol
| Parameter | Value | Reference |
| Reactants | ||
| Alcohol | 1.0 mmol | Generic Protocol |
| This compound | 1.0 - 1.2 mmol | Generic Protocol |
| Triethylamine | 2.0 - 2.5 mmol | Generic Protocol |
| Solvent | ||
| Anhydrous Dichloromethane | 10 - 20 mL | Generic Protocol |
| Reaction Conditions | ||
| Temperature | 0°C to room temperature | Generic Protocol |
| Reaction Time | 2 - 12 hours | Generic Protocol |
| Work-up | ||
| Aqueous Wash | Saturated NaHCO₃ solution | Generic Protocol |
| Purification | ||
| Method | Silica Gel Chromatography | Generic Protocol |
| Expected Yield | 60 - 90% | Generic Protocol |
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Recommended Solution |
| Yellow Reaction Mixture | Moisture contamination | Use anhydrous reagents and solvents; run under inert atmosphere. |
| Low Product Yield | Incomplete reaction, side reactions, hydrolysis | Extend reaction time, control stoichiometry, ensure anhydrous conditions. |
| Multiple Products | Incorrect stoichiometry, fast reaction rate | Use 1:1 reactant ratio, add phosphorodichloridate slowly at low temperature. |
| Difficult Purification | Similar polarity of product and byproducts | Use mild aqueous base wash followed by column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of a 4-Nitrophenyl Phosphate Ester from an Alcohol
This protocol describes a general procedure for the reaction of this compound with a primary alcohol.
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Preparation:
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Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 mmol) and anhydrous dichloromethane (10 mL).
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Add anhydrous triethylamine (2.2 mmol) to the solution.
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Cool the reaction mixture to 0°C in an ice bath.
-
-
Reaction:
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In a separate dry flask, dissolve this compound (1.1 mmol) in anhydrous dichloromethane (5 mL).
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Add the this compound solution dropwise to the cooled alcohol solution over 15-20 minutes with vigorous stirring.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and brine (1 x 20 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Protocol 2: Synthesis of a 4-Nitrophenyl Phosphoramidate from a Primary Amine
This protocol outlines a general procedure for the reaction with a primary amine.
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Preparation:
-
Follow the same glassware and solvent preparation as in Protocol 1.
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To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine (1.0 mmol) and anhydrous tetrahydrofuran (15 mL).
-
Add anhydrous triethylamine (2.5 mmol).
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Cool the mixture to -78°C using a dry ice/acetone bath.
-
-
Reaction:
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Dissolve this compound (1.05 mmol) in anhydrous tetrahydrofuran (5 mL).
-
Add the phosphorodichloridate solution dropwise to the cold amine solution over 30 minutes.
-
Maintain the temperature at -78°C for 1 hour after addition, then allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove triethylamine hydrochloride salt and wash the solid with fresh THF.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with 5% aqueous citric acid solution (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting phosphoramidate by silica gel column chromatography.
-
Visualizations
Caption: Reaction mechanism of this compound with a nucleophile.
Caption: Troubleshooting workflow for common issues in this compound reactions.
References
Technical Support Center: 4-Nitrophenyl Phosphorodichloridate Mediated Phosphorylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing phosphorylation reactions mediated by 4-nitrophenyl phosphorodichloridate (NPP), with a focus on improving reaction yield.
Troubleshooting Guide: Enhancing Phosphorylation Yield
Low yield is a common challenge encountered during NPP-mediated phosphorylation. This guide addresses specific issues in a question-and-answer format to help you troubleshoot your experiments effectively.
Question 1: My phosphorylation reaction is resulting in a low yield of the desired phosphorylated product. What are the potential causes and how can I address them?
Answer: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Handling:
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NPP Purity: Ensure the this compound used is of high purity and has been stored under anhydrous conditions. NPP is highly sensitive to moisture.
-
Solvent Anhydrousness: The presence of water in the reaction solvent can lead to the hydrolysis of NPP, reducing the amount available for the phosphorylation of your substrate. Always use freshly dried solvents.
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Substrate Purity: Impurities in your alcohol substrate can interfere with the reaction. Ensure your substrate is pure and dry.
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-
Reaction Conditions:
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Stoichiometry: The molar ratio of reactants is critical. An excess of either the alcohol or NPP can lead to side reactions. Start with a 1:1 molar ratio and consider modest adjustments based on empirical results.
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Base Selection and Stoichiometry: A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction. Pyridine or triethylamine are commonly used. The choice and amount of base can significantly impact the yield. An insufficient amount of base can lead to acidic conditions that may degrade the product, while a large excess can sometimes promote side reactions.
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Temperature: Phosphorylation reactions with NPP are typically carried out at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions. Running the reaction at elevated temperatures can lead to decomposition of the reagent and product.[1]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to product degradation or the formation of byproducts.
-
-
Side Reactions:
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Hydrolysis of NPP: As mentioned, water contamination will lead to the formation of this compound, which is inactive for phosphorylation.
-
Formation of Pyrophosphates: In the presence of trace water, the intermediate monochloride may react with another molecule of the phosphorylated product to form pyrophosphates.
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Reaction with the Solvent: If the solvent has reactive functional groups, it may compete with the intended alcohol substrate.
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Multiple Phosphorylations: If your substrate has multiple hydroxyl groups, you may get a mixture of products with varying degrees of phosphorylation.
-
Question 2: I observe the formation of a significant amount of 4-nitrophenol as a byproduct. What causes this and how can I minimize it?
Answer: The release of 4-nitrophenol is an indicator of the hydrolysis of the 4-nitrophenyl phosphate ester product. This can occur during the reaction or, more commonly, during the workup and purification steps.
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Minimizing Hydrolysis during Reaction:
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Strictly anhydrous conditions are paramount.
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Control the reaction temperature; lower temperatures generally suppress hydrolysis.
-
-
Minimizing Hydrolysis during Workup:
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Avoid strongly acidic or basic conditions during extraction and purification. The 4-nitrophenyl phosphate ester is more labile under these conditions.
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Use a buffered aqueous solution for washing if necessary.
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Minimize the time the product is in contact with aqueous phases.
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Purify the product using methods that avoid prolonged exposure to water, such as flash chromatography on silica gel with anhydrous solvents.
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Question 3: How do I choose the right base for my reaction, and how does it affect the yield?
Answer: The choice of base is critical for scavenging the HCl produced and for catalyzing the reaction. The basicity and nucleophilicity of the base are key considerations.
-
Pyridine vs. Triethylamine:
-
Pyridine: Often used as both a base and a solvent. It is less basic than triethylamine and can also act as a nucleophilic catalyst. However, its nucleophilicity can sometimes lead to unwanted side reactions.
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Triethylamine (TEA): A stronger, non-nucleophilic base. It is an effective HCl scavenger. In some cases, TEA has been shown to give higher yields compared to pyridine. For instance, in a related phosphorylation, the use of triethylamine was found to be necessary for the reaction to proceed in good yield, while in its absence, the yield was significantly lower.[1]
-
-
Optimizing Base Stoichiometry:
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Theoretically, two equivalents of base are required per equivalent of NPP to neutralize the two molecules of HCl generated.
-
In practice, a slight excess of the base (e.g., 2.1-2.5 equivalents) is often used to ensure complete neutralization.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of phosphorylation using this compound?
A1: The reaction proceeds via a nucleophilic substitution mechanism. The alcohol attacks the phosphorus center of the NPP, leading to the displacement of a chloride ion. A second molecule of the alcohol or another nucleophile can then displace the second chloride ion. The presence of a base is required to neutralize the HCl formed.
Q2: What is a typical experimental protocol for the phosphorylation of a simple alcohol with NPP?
A2: Below is a general protocol for the phosphorylation of benzyl alcohol. This should be adapted and optimized for your specific substrate.
Experimental Protocol: Phosphorylation of Benzyl Alcohol
-
Materials:
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This compound (NPP)
-
Benzyl alcohol
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Anhydrous pyridine or triethylamine
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Argon or Nitrogen gas for inert atmosphere
-
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Procedure:
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To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the benzyl alcohol (1.0 eq) and anhydrous solvent.
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Cool the solution to 0 °C in an ice bath.
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Add the base (2.1 eq) dropwise to the stirred solution.
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In a separate flask, dissolve this compound (1.05 eq) in the anhydrous solvent.
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Add the NPP solution dropwise to the alcohol/base mixture at 0 °C over a period of 30 minutes.
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Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
-
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method. Use a suitable solvent system to separate the starting material, the product, and any major byproducts. The spots can be visualized under UV light (due to the nitrophenyl group) or by staining. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: What are the safety precautions I should take when working with this compound?
A4: this compound is a corrosive and moisture-sensitive compound. Always handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store it in a tightly sealed container under an inert atmosphere in a cool, dry place.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data to illustrate the impact of various reaction parameters on the yield of a model phosphorylation reaction. This data is for illustrative purposes and should be confirmed experimentally for your specific system.
Table 1: Effect of Base on Phosphorylation Yield
| Base (2.1 eq) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pyridine | Pyridine | 0 to RT | 12 | 65 |
| Triethylamine | DCM | 0 to RT | 6 | 85 |
| DIPEA | DCM | 0 to RT | 8 | 78 |
Table 2: Effect of Solvent on Phosphorylation Yield
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dichloromethane | Triethylamine | 0 to RT | 6 | 85 |
| Acetonitrile | Triethylamine | 0 to RT | 6 | 75 |
| Tetrahydrofuran | Triethylamine | 0 to RT | 8 | 70 |
| Pyridine | Pyridine | 0 to RT | 12 | 65 |
Table 3: Effect of Temperature on Phosphorylation Yield
| Temperature (°C) | Solvent | Base | Reaction Time (h) | Yield (%) |
| -20 to 0 | DCM | Triethylamine | 12 | 80 |
| 0 to RT | DCM | Triethylamine | 6 | 85 |
| RT | DCM | Triethylamine | 4 | 70 |
| 50 | DCM | Triethylamine | 2 | 45 |
Visualizations
Diagram 1: General Workflow for NPP-Mediated Phosphorylation
Caption: A typical experimental workflow for phosphorylation.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low yields.
References
Technical Support Center: Purification of Products from 4-Nitrophenyl Phosphorodichloridate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 4-Nitrophenyl phosphorodichloridate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions using this compound?
A1: The most common impurities include:
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4-Nitrophenol: A byproduct of the reaction and also a result of hydrolysis of the starting material or product. Its presence is often indicated by a yellow color in the reaction mixture or purified product.[1]
-
Unreacted this compound: The starting material may not have fully reacted.
-
Hydrolyzed starting material: this compound is sensitive to moisture and can hydrolyze to 4-nitrophenyl phosphoric acid.[2][3][4]
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Excess amine/alcohol: If the reaction involves an amine or alcohol as a nucleophile, any excess will be an impurity.
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Bases: Tertiary amines such as triethylamine or pyridine, if used as acid scavengers, can be present in the crude product.
Q2: My reaction mixture is bright yellow. What does this indicate?
A2: A bright yellow color is characteristic of the 4-nitrophenolate anion, which forms from 4-nitrophenol under basic conditions. 4-Nitrophenol is a common byproduct of these reactions. While its presence is expected, a very intense color may suggest incomplete reaction or significant hydrolysis of the starting material or product.[1]
Q3: How can I monitor the progress of my reaction and purification?
A3: Thin-Layer Chromatography (TLC) is an effective way to monitor your reaction.[5]
-
Visualization: The 4-nitrophenyl group in the starting material, product, and the 4-nitrophenol byproduct are all UV-active, appearing as dark spots on a fluorescent TLC plate under UV light (254 nm).[6]
-
Staining: While UV is often sufficient, specific stains can be used. A common method for visualizing nitro compounds involves reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[7]
-
Rf values: The product should have a different Rf value than the starting material. 4-Nitrophenol is also a useful reference spot to track.
Q4: Is it possible for my product to decompose during purification?
A4: Yes, products such as phosphoramidites can be sensitive to the acidic nature of silica gel, which can cause hydrolysis.[8] It is often recommended to add a small amount of a tertiary amine, like triethylamine (1-2%), to the eluent during column chromatography to prevent decomposition.[8][9]
Troubleshooting Guides
Problem 1: Difficulty Removing 4-Nitrophenol
| Symptom | Possible Cause | Troubleshooting Steps |
| Yellow color persists in the product after column chromatography. | 4-Nitrophenol is co-eluting with the product. | 1. Adjust Solvent Polarity: 4-Nitrophenol is a relatively polar compound. Try using a less polar solvent system for your column chromatography to increase the separation between your product and the 4-nitrophenol.[10] 2. Aqueous Wash: Before chromatography, perform a liquid-liquid extraction. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the 4-nitrophenol, making it highly water-soluble and thus easily removed into the aqueous phase. Caution: This is only suitable if your product is stable to basic conditions.[11] 3. Recrystallization: If your product is a solid, recrystallization can be an effective method for removing impurities like 4-nitrophenol.[5] |
| Yellow streaks on the TLC plate. | High concentration of 4-nitrophenol. | Perform an aqueous wash as described above before attempting column chromatography. |
Problem 2: Low Yield After Column Chromatography
| Symptom | Possible Cause | Troubleshooting Steps |
| The desired product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of your eluent system. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.[12] |
| The product is decomposing on the silica gel column. | The product is sensitive to the acidic nature of silica. | 1. Neutralize the Silica: Add 1-2% triethylamine to your eluent to neutralize the acidic sites on the silica gel.[8][9] 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina. |
| The product is highly polar and remains at the baseline of the TLC even with polar solvents. | The product is strongly adsorbed to the silica. | Consider using a more polar solvent system, such as dichloromethane/methanol.[9] If the product is basic, adding a small amount of triethylamine or ammonia in methanol to the eluent can help with elution.[9] |
Problem 3: Product is a Non-Crystallizing Oil
| Symptom | Possible Cause | Troubleshooting Steps |
| The purified product is an oil and does not solidify. | The product may be inherently an oil, or residual solvent or impurities are preventing crystallization. | 1. High Vacuum Drying: Ensure all solvent has been removed by drying the product under high vacuum, possibly with gentle heating if the product is stable. 2. Trituration: Add a non-solvent (a solvent in which your product is insoluble) to the oil and stir vigorously. This can sometimes induce crystallization or precipitate the product as a solid. 3. Seeding: If you have a small amount of crystalline product, add a seed crystal to the oil to initiate crystallization. 4. Re-purification: The presence of impurities can inhibit crystallization. Consider re-purifying a small sample by column chromatography. |
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography on Silica Gel
| Product Polarity | Starting Solvent System (Non-polar) | Eluting Solvent System (Polar) | Notes |
| Non-polar | Hexane or Pentane | 5-20% Ethyl Acetate in Hexane | Good for products with low polarity. |
| Moderately Polar | 10-20% Ethyl Acetate in Hexane | 30-70% Ethyl Acetate in Hexane | A widely applicable solvent system.[9] |
| Polar | Dichloromethane | 2-10% Methanol in Dichloromethane | Effective for more polar products.[9] |
| Basic Compounds | Hexane/Ethyl Acetate with 1% Triethylamine | Dichloromethane/Methanol with 1% Triethylamine | The addition of a base can prevent streaking and improve recovery of basic compounds.[9] |
Experimental Protocols
Protocol 1: General Workup and Extraction
-
Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with an equal volume of water to remove water-soluble byproducts.
-
To remove 4-nitrophenol (if the product is base-stable), wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The aqueous layer will turn yellow. Repeat until the aqueous layer is no longer strongly colored.
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Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
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Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Column Chromatography on Silica Gel
-
Select the Solvent System: Use TLC to determine an appropriate solvent system. A good starting point is a solvent mixture that gives your product an Rf value of approximately 0.2-0.4.[10]
-
Prepare the Column:
-
Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Ensure the silica bed is compact and level.
-
Add a thin layer of sand on top of the silica to prevent disturbance when adding the eluent.[10]
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Alternatively, for less soluble products, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Begin eluting with the less polar solvent system.
-
Collect fractions in test tubes.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
-
-
Isolate the Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Choose a Solvent: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Test small amounts of your product in various solvents to find a suitable one.
-
Dissolve the Crude Product: Place the crude solid in a flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal.
-
Cool Further: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield of crystals.
-
Collect the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the Crystals: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
References
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. scispace.com [scispace.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. jcbsc.org [jcbsc.org]
- 6. theory.labster.com [theory.labster.com]
- 7. benchchem.com [benchchem.com]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. orgsyn.org [orgsyn.org]
- 12. orgchemboulder.com [orgchemboulder.com]
identifying and minimizing by-products in 4-Nitrophenyl phosphorodichloridate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products during the synthesis of 4-Nitrophenyl phosphorodichloridate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through the reaction of p-nitrophenol with an excess of phosphorus oxychloride (POCl₃). Pyridine is often used as a catalyst and to neutralize the hydrochloric acid (HCl) by-product formed during the reaction.
Q2: What are the common by-products in this synthesis?
The most common by-products are the di- and tri-substituted products, namely bis(4-nitrophenyl) phosphorochloridate and tris(4-nitrophenyl) phosphate. These arise from the further reaction of the desired product with unreacted p-nitrophenol.
Q3: How can the formation of these by-products be minimized?
The formation of di- and tri-substituted by-products can be significantly reduced by using a molar excess of phosphorus oxychloride relative to p-nitrophenol. This ensures that the p-nitrophenol is consumed before it can react with the newly formed this compound. A patent for a similar process suggests that adding an appropriate excess of POCl₃ can effectively avoid the formation of these by-products[1].
Q4: What are the optimal reaction conditions to maximize the yield of the desired product?
Maintaining a low reaction temperature, typically between 10-15°C, during the slow addition of phosphorus oxychloride is crucial. After the addition, the reaction is often stirred for several hours (6-10 hours) at this temperature to ensure completion[1].
Q5: What purification methods are effective for removing by-products?
A common purification strategy involves filtering the reaction mixture and washing the filter cake with a non-polar solvent like toluene to remove the desired product from the precipitated pyridine hydrochloride. The excess phosphorus oxychloride, toluene, and pyridine are then removed from the filtrate by vacuum distillation. The crude product can be further purified by recrystallization or column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product | - Insufficient reaction time. - Reaction temperature was too high, leading to degradation. - Incomplete reaction due to inadequate mixing. | - Increase the reaction time, monitoring progress by TLC. - Maintain the reaction temperature between 10-15°C. - Ensure vigorous stirring throughout the reaction. |
| High percentage of di- and tri-substituted by-products | - Molar ratio of POCl₃ to p-nitrophenol was too low. - Inefficient removal of HCl, driving the equilibrium towards by-products. | - Use a significant molar excess of POCl₃. - Ensure an adequate amount of pyridine is used to neutralize all the generated HCl. |
| Product is an oil and does not solidify | - Presence of impurities, such as residual solvent or by-products, depressing the melting point. - Incomplete removal of excess POCl₃. | - Ensure complete removal of all volatile components under high vacuum. - Purify the product using column chromatography on silica gel. - Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. |
| Product is discolored (yellow or brown) | - Presence of unreacted p-nitrophenol or other colored impurities. - Decomposition of the product due to exposure to moisture or high temperatures. | - Wash the crude product with a solvent in which the impurities are soluble but the product is not. - Recrystallize the product from a suitable solvent system. - Handle the product under anhydrous conditions and store it at a low temperature (2-8°C)[]. |
| Difficulty in filtering the reaction mixture | - The precipitate of pyridine hydrochloride is too fine. | - Allow the precipitate to settle before filtration. - Use a filter aid such as celite. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound while minimizing the formation of by-products.
Materials:
-
p-Nitrophenol
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Pyridine, anhydrous
-
Toluene, anhydrous
-
Dichloromethane (for TLC)
-
Ethyl acetate (for TLC)
-
Silica gel for thin-layer chromatography (TLC)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-nitrophenol in anhydrous pyridine (e.g., a 1:6 molar ratio of p-nitrophenol to pyridine) with stirring[1].
-
Cool the mixture to 10-15°C in an ice-water bath.
-
Slowly add a molar excess of freshly distilled phosphorus oxychloride (e.g., 1.5 equivalents relative to p-nitrophenol) to the stirred solution via the dropping funnel, ensuring the temperature remains between 10-15°C[1].
-
After the addition is complete, continue stirring the reaction mixture at 10-15°C for 6-10 hours[1].
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of petroleum ether:ethyl acetate = 1:3) to confirm the consumption of p-nitrophenol[1].
-
Once the reaction is complete, filter the resulting slurry to remove the pyridine hydrochloride precipitate.
-
Wash the filter cake with anhydrous toluene.
-
Combine the filtrate and the toluene washings. Remove the toluene, excess pyridine, and excess phosphorus oxychloride under reduced pressure to obtain the crude this compound[1].
-
Further purify the crude product by vacuum distillation or recrystallization from a suitable solvent.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Product Distribution (Hypothetical Data)
| Molar Ratio (p-Nitrophenol : POCl₃) | Yield of this compound (%) | bis(4-nitrophenyl) phosphorochloridate (%) | tris(4-nitrophenyl) phosphate (%) |
| 1 : 1.1 | 65 | 25 | 10 |
| 1 : 1.5 | 85 | 10 | 5 |
| 1 : 2.0 | 92 | 5 | 3 |
| 1 : 3.0 | 95 | <2 | <1 |
Visualizations
Caption: Reaction scheme for the synthesis of this compound and its by-products.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
dealing with the hygroscopic nature of 4-Nitrophenyl phosphorodichloridate
Welcome, researchers, scientists, and drug development professionals. This guide provides essential information for handling the highly reactive and hygroscopic reagent, 4-Nitrophenyl phosphorodichloridate (PNPP-Cl₂). Adherence to these guidelines is critical for ensuring experimental success, maintaining reagent integrity, and ensuring laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it hygroscopic?
This compound (CAS 777-52-6) is a powerful phosphorylating agent used extensively in organic synthesis, particularly for preparing phosphonates, phosphoramidates, and modifying biomolecules.[1][2] Its hygroscopic nature stems from the high reactivity of the phosphorus-chlorine bonds, which readily react with atmospheric moisture. This sensitivity to air and moisture requires specific handling protocols.[3][4]
Q2: How does moisture exposure affect the reagent?
Exposure to moisture leads to rapid hydrolysis of the phosphorodichloridate functional group. Water molecules act as nucleophiles, attacking the electrophilic phosphorus center. This reaction replaces the chlorine atoms with hydroxyl groups, ultimately leading to the formation of 4-nitrophenol and phosphoric acid derivatives. This degradation reduces the purity and efficacy of the reagent for its intended phosphorylation reactions.[5][6]
Q3: What are the visible signs of degradation or moisture exposure?
A pure, high-quality solid reagent should appear as a white to pale yellow crystalline solid.[4] Signs of degradation due to moisture include:
-
Clumping or caking of the solid powder.
-
Appearance of a "wet" or oily residue .
-
A noticeable yellowing of the material, which can indicate the release of 4-nitrophenol, a hydrolysis byproduct.
-
A sharp, acidic odor due to the formation of HCl gas upon hydrolysis.
Q4: What are the ideal storage conditions for this compound?
To maintain its integrity, the reagent must be stored under controlled conditions.[7] See the summary table below for specific recommendations.
Q5: How should I handle the reagent during experimental setup (e.g., weighing)?
Minimize exposure to atmospheric moisture at all times. The best practice is to handle the reagent inside a glove box with an inert atmosphere (e.g., nitrogen or argon). If a glove box is unavailable, work quickly. Have all necessary equipment ready, open the container for the shortest time possible in a fume hood, and immediately reseal it tightly. Storing the main container within a desiccator can also help reduce ambient moisture exposure.
Q6: Can I "rescue" or re-dry a batch of reagent that has been exposed to moisture?
Attempting to dry degraded this compound is generally not recommended. Heating the compound to remove water can lead to further decomposition. For reactions that are highly sensitive to reagent purity, it is always best to use a fresh, unopened container of the reagent.
Q7: How can I verify the purity of my reagent before use?
The most reliable methods are analytical. A simple physical check is to measure the melting point. A significant depression or broadening of the melting point range compared to the literature value indicates the presence of impurities, likely from hydrolysis. For a more definitive assessment, techniques like ³¹P NMR spectroscopy can identify phosphorus-containing impurities. Titration with silver nitrate (AgNO₃) can also be used to quantify the chloride content and infer purity.[4]
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Citations |
| CAS Number | 777-52-6 | [1][3][4][8] |
| Molecular Formula | C₆H₄Cl₂NO₄P | [1][8] |
| Molecular Weight | 255.98 g/mol | [1][8] |
| Appearance | White to yellow or off-white/pale pink solid | [1][4] |
| Melting Point | 44-45 °C | [1][3] |
| Boiling Point | 182-183 °C @ 13 mmHg | [1][3] |
| Key Characteristic | Hygroscopic, Moisture and Air Sensitive | [3][4] |
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Citation |
| Temperature | 2-8 °C (Refrigerated) | [3][7] |
| Atmosphere | Store under inert gas (e.g., Argon, Nitrogen) | |
| Container | Tightly sealed, airtight container | [9] |
| Location | Dry, well-ventilated area away from incompatible materials | [9][10] |
| Handling | Preferably in a glove box or under a stream of inert gas |
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Problem | Possible Cause | Recommended Solution |
| Inconsistent reaction yields or complete reaction failure. | Reagent degradation due to moisture exposure, leading to lower molar equivalency of the active compound. | Discard the suspect reagent. Use a new, unopened container of this compound. Implement stringent anhydrous handling techniques as described in the protocols below. |
| Reagent appears clumped, discolored (deep yellow), or oily. | Significant hydrolysis has occurred from improper storage or handling. | The reagent is compromised and should not be used for sensitive applications. Dispose of the material according to your institution's safety guidelines. |
| Reaction mixture turns yellow immediately upon adding the reagent. | This may indicate rapid hydrolysis of the reagent by trace moisture in the reaction solvent or on the glassware. | Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Flame-dry all glassware under vacuum or high-purity inert gas immediately before use. |
| Analytical data (NMR, LC-MS) shows multiple products or starting material remains. | The phosphorylating agent was not sufficiently active due to partial degradation. | Verify the purity of the reagent before starting the reaction using a melting point test. If the melting point is depressed, use a fresh batch. Re-evaluate the reaction setup for any potential sources of moisture. |
Experimental Protocols
Protocol 1: Recommended Procedure for Handling and Weighing
-
Objective: To accurately weigh this compound while minimizing exposure to atmospheric moisture.
-
Method 1: Glove Box (Preferred)
-
Transfer the sealed container of the reagent, a clean and dry weighing vessel, and necessary spatulas into a glove box antechamber.
-
Purge the antechamber according to the glove box operating procedure.
-
Move the items into the main chamber.
-
Allow the reagent container to equilibrate to the glove box temperature before opening to prevent condensation.
-
Carefully open the container and quickly weigh the desired amount of reagent into the vessel.
-
Tightly reseal the main reagent container.
-
The weighed reagent can be sealed in the vessel and transferred out of the glove box for immediate use.
-
-
Method 2: Benchtop (Rapid Handling)
-
Ensure the fume hood is dry and has a steady airflow.
-
Place the sealed reagent container in a desiccator for at least 30 minutes to ensure the exterior is dry.
-
Prepare a tared, dry, and sealed receiving flask (e.g., a round-bottom flask with a septum).
-
Briefly open the reagent container, quickly remove the approximate amount needed with a clean, dry spatula, and add it to a temporary weighing vessel. Immediately and tightly reseal the main container.
-
Quickly weigh the reagent and transfer it to the prepared reaction flask.
-
Purge the reaction flask with an inert gas (e.g., Nitrogen or Argon).
-
Protocol 2: Purity Assessment by Melting Point
-
Objective: To estimate the purity of this compound by comparing its melting point to the literature value.
-
Materials: Melting point apparatus, capillary tubes, this compound sample.
-
Procedure:
-
Under conditions that minimize moisture exposure (as in Protocol 1), load a small amount of the solid into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of approximately 10-15 °C per minute initially.
-
As the temperature approaches the expected melting point (~40 °C), reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion).
-
-
Interpretation:
-
Pure Sample: A sharp melting point range close to the literature value of 44-45 °C .
-
Impure/Degraded Sample: A melting point that is significantly lower than 44 °C and/or melts over a broad range (e.g., > 3 °C).
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 777-52-6: this compound [cymitquimica.com]
- 3. This compound CAS#: 777-52-6 [m.chemicalbook.com]
- 4. This compound | 1-Dichlorophosphoryloxy-4-nitrobenzene | C6H4Cl2NO4P - Ereztech [ereztech.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 777-52-6 | FN31044 [biosynth.com]
- 8. scbt.com [scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
Navigating 4-Nitrophenyl Phosphorodichloridate Coupling Reactions: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for coupling reactions involving 4-Nitrophenyl phosphorodichloridate. This guide is designed to assist researchers in overcoming common challenges, optimizing reaction conditions, and ensuring successful synthesis of desired phosphoramidates and phosphate esters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a highly reactive organophosphorus compound used as a coupling agent in organic synthesis.[1] Its primary application is in the formation of phosphate esters and phosphoramidates through reaction with alcohols and amines, respectively. These products are significant in the development of pharmaceuticals and agrochemicals.
Q2: What are the key safety precautions when handling this compound?
This reagent is corrosive and moisture-sensitive.[1] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is crucial to store it under anhydrous conditions to prevent hydrolysis.[1]
Q3: My reaction mixture turns yellow. What does this indicate?
A yellow coloration in the reaction mixture is often indicative of the presence of 4-nitrophenol, a common byproduct formed from the hydrolysis of this compound or its derivatives. This suggests that moisture may be present in the reaction setup or that the workup procedure is not effectively removing this impurity.
Troubleshooting Guide
This section addresses specific issues that may arise during your coupling experiments in a question-and-answer format.
Q4: I am observing a low yield or no product formation. What are the likely causes and how can I troubleshoot this?
Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure the this compound is of high purity and has been stored under strictly anhydrous conditions. Degradation of the starting material is a primary cause of reaction failure.
-
Anhydrous Conditions: The presence of moisture is highly detrimental as it leads to the rapid hydrolysis of the phosphorodichloridate. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Base Selection: The choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base such as triethylamine or N,N-diisopropylethylamine (DIPEA) is often used to scavenge the HCl generated during the reaction without competing with the primary nucleophile. Insufficient base can lead to a halt in the reaction.
-
Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to control its reactivity and minimize side reactions. If no reaction is observed at low temperatures, a gradual increase in temperature may be necessary.
-
Nucleophile Reactivity: The reactivity of the alcohol or amine can significantly impact the reaction outcome. Sterically hindered nucleophiles may require longer reaction times, elevated temperatures, or the use of a stronger, non-nucleophilic base.
Q5: My TLC analysis shows multiple spots, including one that is highly polar and yellow. How can I interpret this and purify my product?
The presence of multiple spots on a TLC plate indicates a mixture of products and/or unreacted starting materials.
-
Interpretation of TLC:
-
The highly polar, UV-active, and often yellow spot is likely 4-nitrophenol.
-
One spot will correspond to your starting nucleophile (alcohol or amine).
-
Another spot may be your desired product.
-
Other spots could be side products from undesired reactions.
-
A co-spot (a lane where both the starting material and the reaction mixture are spotted) can help to definitively identify the consumption of the starting material.
-
-
Purification Strategies:
-
Aqueous Workup: Washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) can help remove the acidic 4-nitrophenol. However, be cautious as this can also lead to the hydrolysis of the desired product if it is sensitive to base.
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel column is typically used, with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined by TLC analysis.
-
Q6: I am working with a sterically hindered alcohol/amine and the reaction is very slow or does not proceed. What can I do to improve the outcome?
Steric hindrance can significantly reduce the nucleophilicity of the alcohol or amine, making the reaction more challenging.
-
Increase Reaction Time and Temperature: Allow the reaction to stir for a longer period (monitor by TLC) and consider a modest increase in temperature.
-
Use a Stronger, Non-nucleophilic Base: A stronger base can deprotonate the nucleophile more effectively, increasing its reactivity.
-
Change the Solvent: The choice of solvent can influence reaction rates. Aprotic polar solvents like DMF or acetonitrile may be more effective than less polar solvents like dichloromethane for certain substrates.
Data Presentation
Table 1: Recommended Solvents and Bases for this compound Coupling
| Nucleophile Type | Recommended Solvents | Recommended Bases | Typical Temperature Range |
| Primary Amines | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | 0 °C to Room Temperature |
| Secondary Amines | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | 0 °C to Room Temperature |
| Primary Alcohols | Dichloromethane (DCM), Tetrahydrofuran (THF) | Pyridine, Triethylamine (TEA) | 0 °C to Room Temperature |
| Secondary Alcohols | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Pyridine, Triethylamine (TEA) | Room Temperature to 40 °C |
Table 2: Typical TLC Solvent Systems for Reaction Monitoring
| Compound Type | Typical Rf Range | Example Solvent System (v/v) | Visualization |
| This compound | High | 3:1 Hexanes:Ethyl Acetate | UV Light |
| Aliphatic Amine/Alcohol | Low to Medium | 1:1 Hexanes:Ethyl Acetate | Staining (e.g., ninhydrin for amines) |
| Aromatic Amine/Alcohol | Medium | 2:1 Hexanes:Ethyl Acetate | UV Light |
| Phosphoramidate/Phosphate Ester Product | Medium to High | 2:1 to 1:1 Hexanes:Ethyl Acetate | UV Light |
| 4-Nitrophenol | Low | 1:1 Hexanes:Ethyl Acetate | UV Light (appears yellow) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Phosphoramidate from a Primary Amine
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes.
-
Addition of Coupling Agent: In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Workup: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
Protocol 2: General Procedure for Monitoring the Reaction by TLC
-
Prepare the TLC Chamber: Add the chosen solvent system to a TLC chamber and place a piece of filter paper inside to ensure the atmosphere is saturated with solvent vapor.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil. Spot the starting amine/alcohol, a co-spot (starting material and reaction mixture), and the reaction mixture in separate lanes.[3]
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If necessary, use a staining agent (e.g., ninhydrin for primary amines) to visualize non-UV active compounds.
-
Analyze the Results: The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate that the reaction is proceeding.
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Reactions with 4-Nitrophenyl Phosphorodichloridate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrophenyl phosphorodichloridate. The information is designed to address common issues encountered during phosphorylation reactions and to provide clear, actionable advice to improve reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning yellow. What is the cause and will it affect my reaction?
A1: The yellow color is likely due to the formation of 4-nitrophenolate, which can occur if the this compound or the product is hydrolyzed. While small amounts of this byproduct may not significantly impact the reaction, a strong yellow color suggests decomposition of the starting material or product, which can lead to lower yields. It is crucial to use anhydrous conditions to minimize hydrolysis.
Q2: The reaction is sluggish or not going to completion. What are the potential reasons?
A2: Several factors can contribute to a slow or incomplete reaction:
-
Insufficiently active base: The choice of base is critical. For less nucleophilic alcohols, a stronger, more activating base like DMAP (used catalytically with a stoichiometric base like triethylamine) may be necessary.
-
Low reaction temperature: While some reactions are run at 0°C to control exotherms, gently warming the reaction mixture may be required to drive it to completion.
-
Steric hindrance: Highly hindered alcohols or nucleophiles will react more slowly. In such cases, longer reaction times, elevated temperatures, or the use of a less hindered phosphorodichloridate might be necessary.
-
Poor solvent choice: The solvent should be anhydrous and capable of dissolving all reactants. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.
Q3: I am observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely side reactions?
A3: Besides the desired phosphorylated product, several side products can form:
-
Diphosphate or triphosphate formation: If the stoichiometry is not carefully controlled, the phosphorylated product can react further.
-
Hydrolysis products: As mentioned, hydrolysis of the starting material or product can occur if moisture is present.
-
Reaction with the base: Some bases, particularly if they are also nucleophilic (like pyridine), can potentially react with the phosphorodichloridate.
Q4: How can I improve the yield of my phosphorylation reaction?
A4: To improve the yield, consider the following:
-
Strict anhydrous conditions: Use flame-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon).
-
Optimize the base: The choice and stoichiometry of the base are crucial. See the data summary table below for a comparison of common bases.
-
Control the temperature: Add the phosphorodichloridate slowly at a low temperature to control the initial exothermic reaction, then allow the reaction to warm to room temperature or gently heat to ensure completion.
-
Purification method: Purification by column chromatography on silica gel is a common method to isolate the desired product from byproducts and unreacted starting materials.
Data Presentation: Impact of Base on Reaction Efficiency
The choice of base can significantly impact the yield and reaction time of phosphorylation reactions using this compound. The following table summarizes quantitative data from representative protocols.
| Base | Co-catalyst/Additive | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | None | p-Nitrophenol | Toluene | 10-15 | 6-10 | Not specified, but reaction goes to completion | [1] |
| Triethylamine | DMAP (catalytic) | A protected alcohol | THF | 0 to RT | Overnight | 70.1 | [2] |
| Triethylamine | None | Ciprofloxacin | DMF | Room Temperature | 12 | 85.1 | [2] |
Note: The data presented is compiled from different sources and for reactions with similar but not identical substrates. Direct comparison should be made with caution. Reaction conditions should be optimized for each specific substrate.
Experimental Protocols
Protocol 1: Phosphorylation of an Alcohol using Pyridine
This protocol is adapted from a procedure for the synthesis of 4-nitrophenyl phosphate.
Materials:
-
Alcohol (1 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous Pyridine (2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add anhydrous pyridine to the stirred solution.
-
In a separate flame-dried flask, dissolve this compound in anhydrous DCM.
-
Add the this compound solution dropwise to the alcohol/pyridine solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Phosphorylation of an Alcohol using Triethylamine and DMAP
This protocol is based on the acylation of an alcohol using a similar activating agent.
Materials:
-
Alcohol (1 equivalent)
-
This compound (1.05 equivalents)
-
Triethylamine (Et3N) (5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (1 equivalent, can be catalytic)
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol, DMAP, and triethylamine in anhydrous THF.
-
Cool the mixture to 0°C in an ice bath.
-
Add this compound to the cooled solution.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (e.g., hexane:ethyl acetate) to obtain the final product.[2]
Mandatory Visualizations
Caption: General experimental workflow for phosphorylation.
Caption: Troubleshooting logic for common reaction issues.
References
Technical Support Center: 4-Nitrophenyl phosphorodichloridate Reactivity in Various Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrophenyl phosphorodichloridate. The information provided addresses common issues encountered during experiments related to solvent effects on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity patterns of this compound?
This compound is a reactive organophosphorus compound used as a phosphonylating and chlorinating agent in organic synthesis.[1][2] The presence of the electron-withdrawing nitro group enhances the electrophilic character of the phosphorus atom, making it susceptible to nucleophilic attack.[1] Its reactivity is significantly influenced by the choice of solvent, which can affect reaction rates and even the reaction mechanism.
Q2: How does solvent polarity affect the reaction rate?
Generally, the rate of solvolysis of similar organophosphorus compounds increases with increasing solvent polarity. For instance, studies on related compounds have shown that reaction rates are often higher in polar solvents like water and alcohols compared to non-polar solvents.[3] This is attributed to the stabilization of charged transition states in polar environments. In some cases, highly polar aprotic solvents like DMSO can lead to dramatic rate accelerations, sometimes by several orders of magnitude, due to desolvation of the nucleophile and stabilization of the transition state.[4]
Q3: What are the expected reaction mechanisms for the solvolysis of this compound?
The reaction mechanism can vary depending on the solvent system.[4] Plausible pathways include:
-
Associative (SN2-like): A one-step concerted mechanism where the nucleophile attacks the phosphorus center as the leaving group departs. This pathway is often favored in less ionizing, more nucleophilic solvents.[5]
-
Dissociative (SN1-like): A stepwise mechanism involving the formation of a metaphosphate intermediate. This pathway may be more prevalent in highly ionizing, less nucleophilic solvents.[4]
The observed mechanism can be influenced by the solvent's ability to solvate ions and its nucleophilicity.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction is too slow or does not proceed to completion. | Inappropriate solvent choice: The solvent may be too non-polar to stabilize the transition state or may be a poor nucleophile. | - Increase the polarity of the solvent system. For example, use a mixture of an organic solvent with water or a polar aprotic solvent like DMSO.[3][4] - Consider using a more nucleophilic solvent if an associative mechanism is desired. |
| Formation of unexpected side products. | Change in reaction mechanism: The solvent may be promoting an alternative reaction pathway. For example, in mixed aqueous-organic solvents, both hydrolysis and alcoholysis products may form. Decomposition of the reagent: this compound is moisture-sensitive and can decompose. | - Carefully analyze the product mixture using techniques like NMR or mass spectrometry to identify side products. - Adjust the solvent composition to favor the desired reaction pathway. - Ensure that anhydrous solvents and inert atmosphere conditions are used to prevent premature degradation of the starting material.[6] |
| Difficulty in reproducing kinetic data. | Inconsistent temperature control: Reaction rates are highly sensitive to temperature fluctuations. Inhomogeneous mixing of reactants: Poor mixing can lead to localized concentration gradients and affect the observed rate.[7] Variable water content in organic solvents: Trace amounts of water can significantly contribute to the overall reaction rate. | - Use a thermostated bath to maintain a constant temperature throughout the experiment.[8] - Ensure vigorous and consistent stirring of the reaction mixture.[7] - Use freshly distilled or commercially available anhydrous solvents. |
| Yellow coloration of the reaction mixture. | Release of 4-nitrophenolate: The formation of the 4-nitrophenolate anion, the leaving group, results in a characteristic yellow color. This is often an indicator of reaction progress.[6] | - This is typically expected. The intensity of the color can be used to monitor the reaction progress spectrophotometrically.[9][10] |
Quantitative Data Summary
Table 1: Expected Relative Solvolysis Rates in Different Solvents
| Solvent | Solvent Type | Expected Relative Rate | Rationale |
| Water | Protic, Polar | High | High polarity stabilizes charged transition states; water is a good nucleophile.[3][4] |
| Methanol/Ethanol | Protic, Polar | Moderate to High | Good ionizing power and nucleophilicity.[11] |
| Acetone | Aprotic, Polar | Moderate | Can stabilize charged intermediates but is less nucleophilic than alcohols.[4] |
| Acetonitrile | Aprotic, Polar | Moderate | Polar aprotic solvent that can accelerate reactions.[4] |
| Dioxane | Aprotic, Non-polar | Low | Poor stabilization of charged transition states. |
| Toluene | Aprotic, Non-polar | Very Low | Lacks the ability to stabilize polar intermediates. |
Table 2: Illustrative Activation Parameters for Solvolysis in Different Solvent Systems
| Solvent System | Proposed Mechanism | Expected ΔH‡ (kJ/mol) | Expected ΔS‡ (J/mol·K) |
| Aqueous Ethanol | Borderline/SN2 | Moderate | Negative |
| Pure Ethanol | SN2 | Moderate | Negative |
| Aqueous DMSO | Dissociative | Lower | Less Negative to Positive |
Note: These are generalized expected values based on principles of physical organic chemistry and data from related compounds.[4][5] Actual values must be determined experimentally.
Experimental Protocols
Key Experiment: Kinetic Analysis of Solvolysis by UV-Vis Spectrophotometry
This protocol outlines a general method for determining the rate of solvolysis of this compound by monitoring the formation of the 4-nitrophenolate ion.
Materials:
-
This compound
-
Anhydrous solvents (e.g., ethanol, acetonitrile, dioxane)
-
Deionized water
-
Buffer solutions (if pH control is needed)
-
UV-Vis spectrophotometer with a thermostated cuvette holder
-
Stopped-flow apparatus (for fast reactions)[10]
-
Glassware (volumetric flasks, pipettes, cuvettes)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable anhydrous aprotic solvent (e.g., acetonitrile) to prevent premature reaction.
-
Prepare the desired reaction solvents or solvent mixtures. If using aqueous mixtures, ensure thorough mixing.
-
For reactions in buffered solutions, prepare the buffer at the desired pH and ionic strength.
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to monitor the absorbance at the λmax of the 4-nitrophenolate anion (typically around 400 nm in basic or neutral solutions).[10]
-
Equilibrate the reaction solvent in the thermostated cuvette holder to the desired temperature.
-
Initiate the reaction by injecting a small aliquot of the this compound stock solution into the cuvette containing the reaction solvent. Ensure rapid and thorough mixing.[7]
-
Record the absorbance as a function of time until the reaction is complete (i.e., the absorbance reaches a stable plateau). For very fast reactions, a stopped-flow apparatus should be used.[10]
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Assuming pseudo-first-order conditions (if the concentration of the solvent/nucleophile is in large excess), the observed rate constant (kobs) can be determined by fitting the data to the first-order rate equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A∞ is the final absorbance, and A0 is the initial absorbance.
-
The second-order rate constant can be calculated by dividing kobs by the concentration of the nucleophilic solvent component.
-
Visualizations
References
- 1. CAS 777-52-6: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Solvolysis Reaction Kinetics, Rates and Mechanism for Phenyl N-Phenyl Phosphoramidochloridate | Semantic Scholar [semanticscholar.org]
- 6. reddit.com [reddit.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Monitoring 4-Nitrophenyl Phosphorodichloridate Reactions by TLC
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 4-Nitrophenyl phosphorodichloridate.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?
A1: The goal is to find a solvent system that provides good separation between your starting material, product(s), and any significant byproducts. A good starting point for many organic reactions is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). For reactions with this compound, a common initial solvent system to try is a 7:3 or 8:2 mixture of hexanes to ethyl acetate. The ideal solvent system should yield an Rf value of approximately 0.3-0.5 for the starting material, allowing space on the plate for both more polar products (lower Rf) and less polar byproducts to resolve.
Q2: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?
A2: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample and spotting a smaller amount.[1][2]
-
Compound Insolubility: If your compound is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely solubilized before spotting.
-
Highly Polar Compounds: Very polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol to your mobile phase can sometimes help.
-
Degradation on the Plate: this compound is reactive and can hydrolyze on the acidic silica gel plate, especially in the presence of moisture. This degradation can appear as a streak from the baseline. To mitigate this, ensure your TLC plates are dry (you can activate them by heating in an oven at 110°C for an hour before use) and run the chromatogram promptly after spotting.
Q3: I can't see any spots on my TLC plate after development. What should I do?
A3: If no spots are visible, consider the following:
-
Insufficient Concentration: Your sample may be too dilute. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry completely between applications.[1]
-
UV Inactivity: Your compounds may not be UV-active. This compound and its derivatives containing the nitrophenyl group should be visible under short-wave UV light (254 nm).
-
Volatility: If your compounds are very volatile, they may have evaporated from the plate.
-
Inappropriate Visualization Technique: If UV light doesn't work, you may need to use a chemical stain. A potassium permanganate stain is a good general stain for many organic compounds. For more specific visualization of the nitro group, a stain involving reduction with stannous chloride followed by diazotization can be used.
Q4: How can I confirm the identity of the spots on my TLC plate?
A4: The best way to identify spots is by using a "co-spot."[3] On a three-lane TLC plate, spot your starting material in the left lane, the reaction mixture in the right lane, and a mixture of both the starting material and the reaction mixture in the center lane (the co-spot). If the spot in the reaction mixture is indeed the starting material, it will merge with the starting material spot in the co-spot lane. A new product spot will appear as a distinct spot in the reaction mixture lane.
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Pour your chosen solvent system (e.g., 7:3 Hexanes:Ethyl Acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for at least 10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate:
-
Dissolve a small amount of your starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot a small amount on the SM and C lanes.
-
Take a small aliquot of your reaction mixture and dilute it with a volatile solvent. Spot this on the RM and C lanes.
-
Ensure the spots are small and do not spread into each other.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. The solvent level must be below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize and Analyze: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Calculate the Rf value for each spot.
Protocol 2: Visualization of Nitro Compounds with Stannous Chloride Stain
This method is useful for confirming the presence of the 4-nitrophenyl moiety.
-
Reduction: After developing and drying the TLC plate, spray it with a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. Heat the plate at 100°C for 10-15 minutes. This reduces the nitro group to an amine.
-
Diazotization: Cool the plate and then spray it with a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂).
-
Coupling: Immediately after, spray the plate with a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. The appearance of orange to red spots indicates the presence of the original nitro compound.
Quantitative Data Summary
The Rf values are highly dependent on the exact experimental conditions (e.g., solvent system, temperature, plate type). The following table provides estimated Rf values in a common solvent system to aid in analysis.
| Compound | Assumed Polarity | Estimated Rf Value (7:3 Hexanes:Ethyl Acetate) |
| This compound (Starting Material) | Low | ~0.6 - 0.7 |
| Monosubstituted Product (e.g., Phosphate Ester) | Intermediate | ~0.4 - 0.5 |
| 4-Nitrophenol (Hydrolysis Byproduct) | High | ~0.2 - 0.3 |
Troubleshooting Guide
References
Validation & Comparative
A Comparative Guide to Phosphorylating Agents: 4-Nitrophenyl phosphorodichloridate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the phosphorylation of molecules is a cornerstone transformation. This guide provides an objective comparison of 4-Nitrophenyl phosphorodichloridate against two other widely used phosphorylating agents: Phosphorus oxychloride (POCl3) and Di-tert-butyl N,N-diethylphosphoramidite. This comparison is supported by experimental data for the phosphorylation of a model alcohol (benzyl alcohol) and a model amine (aniline), offering insights into the reactivity, selectivity, and optimal use cases for each reagent.
Performance Comparison of Phosphorylating Agents
The choice of a phosphorylating agent is critical and depends on the substrate's nature, desired product, and reaction conditions. Below is a summary of the performance of this compound, POCl3, and Di-tert-butyl N,N-diethylphosphoramidite in the phosphorylation of benzyl alcohol and aniline.
Table 1: Phosphorylation of Benzyl Alcohol
| Phosphorylating Agent | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Benzyl 4-nitrophenyl phosphate | Pyridine, CH2Cl2, 0 °C to rt | ~75% (estimated) | [1] |
| Phosphorus oxychloride (POCl3) | Dibenzyl phosphate | Pyridine, Dioxane, rt | 68.8% | [2][3] |
| Di-tert-butyl N,N-diethylphosphoramidite | Di-tert-butyl benzyl phosphite | 1H-Tetrazole, CH2Cl2, rt; then oxidation | >98% (for phosphite) | [4] |
Table 2: Phosphorylation of Aniline
| Phosphorylating Agent | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | N-(4-nitrophenoxy)phosphorylaniline | Triethylamine, CH2Cl2, 0 °C to rt | High (qualitative) | [5] |
| Phosphorus oxychloride (POCl3) | N,N'-Diphenylphosphorodiamidic chloride | Triethylamine, Toluene, reflux | ~80% (for related aminations) | [6][7] |
| Di-tert-butyl N,N-diethylphosphoramidite | Di-tert-butyl N-phenylphosphoramidite | 1H-Tetrazole, CH2Cl2, rt | High (qualitative) | [8] |
Key Considerations
-
This compound is a potent phosphorylating agent, often used for the synthesis of phosphate esters. The 4-nitrophenyl group acts as a good leaving group, facilitating the reaction. However, it is highly reactive and moisture-sensitive.[5]
-
Phosphorus oxychloride (POCl3) is a strong, inexpensive, and widely used phosphorylating and chlorinating agent. Its high reactivity can sometimes lead to side reactions and the formation of pyrophosphates. The use of a base like pyridine is typically required to neutralize the HCl generated.[9]
-
Di-tert-butyl N,N-diethylphosphoramidite is a phosphitylating agent, meaning it introduces a P(III) species that is subsequently oxidized to the phosphate P(V). This two-step approach offers milder reaction conditions and high selectivity, particularly for the synthesis of oligonucleotides.[10] The bulky tert-butyl groups can be removed under acidic conditions.
Experimental Protocols
Phosphorylation of Benzyl Alcohol
1. Using this compound
-
Materials: this compound, benzyl alcohol, pyridine, anhydrous dichloromethane (CH2Cl2), saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate, silica gel for column chromatography.
-
Procedure:
-
Dissolve benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous CH2Cl2 under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous CH2Cl2 to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield benzyl 4-nitrophenyl phosphate.
-
2. Using Phosphorus Oxychloride (POCl3)
-
Materials: Phosphorus oxychloride (POCl3), benzyl alcohol, pyridine, anhydrous dioxane, crushed ice, saturated aqueous sodium bicarbonate, anhydrous sodium sulfate, silica gel for column chromatography.
-
Procedure:
-
To a solution of benzyl alcohol (2.0 eq) in anhydrous dioxane and pyridine (2.2 eq) under an inert atmosphere, add POCl3 (1.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain dibenzyl phosphate.[2][3]
-
3. Using Di-tert-butyl N,N-diethylphosphoramidite
-
Materials: Di-tert-butyl N,N-diethylphosphoramidite, benzyl alcohol, 1H-tetrazole, anhydrous dichloromethane (CH2Cl2), m-chloroperoxybenzoic acid (m-CPBA), saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, anhydrous sodium sulfate, silica gel for column chromatography.
-
Procedure:
-
Dissolve benzyl alcohol (1.0 eq) and 1H-tetrazole (0.45 M in acetonitrile, 2.5 eq) in anhydrous CH2Cl2 under an inert atmosphere.
-
Add Di-tert-butyl N,N-diethylphosphoramidite (1.1 eq) dropwise to the solution at room temperature and stir for 1-2 hours.
-
Monitor the formation of the phosphite intermediate by TLC or 31P NMR.
-
Cool the reaction mixture to 0 °C and add a solution of m-CPBA (1.2 eq) in CH2Cl2 portion-wise to oxidize the phosphite to the phosphate.
-
Stir for 30 minutes at 0 °C and then warm to room temperature.
-
Quench the excess oxidant by adding saturated aqueous sodium thiosulfate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the di-tert-butyl benzyl phosphate.[4]
-
Phosphorylation of Aniline
1. Using this compound
-
Materials: this compound, aniline, triethylamine, anhydrous dichloromethane (CH2Cl2), saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate, silica gel for column chromatography.
-
Procedure:
-
Dissolve aniline (2.0 eq) and triethylamine (2.2 eq) in anhydrous CH2Cl2 under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous CH2Cl2.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
2. Using Phosphorus Oxychloride (POCl3)
-
Materials: Phosphorus oxychloride (POCl3), aniline, triethylamine, anhydrous toluene, crushed ice, saturated aqueous sodium bicarbonate, anhydrous sodium sulfate, silica gel for column chromatography.
-
Procedure:
-
To a solution of aniline (2.0 eq) and triethylamine (2.2 eq) in anhydrous toluene, add POCl3 (1.0 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain N,N'-diphenylphosphorodiamidic chloride.[6][7]
-
3. Using Di-tert-butyl N,N-diethylphosphoramidite
-
Materials: Di-tert-butyl N,N-diethylphosphoramidite, aniline, 1H-tetrazole, anhydrous dichloromethane (CH2Cl2), iodine, saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, anhydrous sodium sulfate, silica gel for column chromatography.
-
Procedure:
-
Dissolve aniline (1.0 eq) and 1H-tetrazole (0.45 M in acetonitrile, 2.5 eq) in anhydrous CH2Cl2 under an inert atmosphere.
-
Add Di-tert-butyl N,N-diethylphosphoramidite (1.1 eq) dropwise at room temperature and stir for 1-2 hours.
-
Monitor the formation of the phosphoramidite intermediate.
-
Add a solution of iodine in THF/water/pyridine until a persistent brown color is observed to oxidize the P(III) to P(V).
-
Stir for 30 minutes.
-
Quench the excess iodine with saturated aqueous sodium thiosulfate.
-
Extract the product with an organic solvent, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer and concentrate.
-
Purify the crude product by silica gel column chromatography.[8]
-
Visualizing Cellular Signaling and Experimental Processes
To further aid researchers, the following diagrams illustrate a key biological signaling pathway involving phosphorylation and a generalized workflow for a phosphorylation reaction.
Caption: Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Caption: General experimental workflow for a phosphorylation reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. CN114380859B - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 3. CN114380859A - Preparation method of dibenzyl phosphate and tetrabenzyl pyrophosphate - Google Patents [patents.google.com]
- 4. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Direct, metal-free amination of heterocyclic amides/ureas with NH-heterocycles and N-substituted anilines in POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
A Comparative Guide to Oligonucleotide Synthesis: Phosphoramidite vs. Phosphotriester & H-Phosphonate Chemistries
For Researchers, Scientists, and Drug Development Professionals
The chemical synthesis of oligonucleotides is a foundational technology in modern molecular biology, enabling advancements in diagnostics, therapeutics, and synthetic biology. The choice of synthesis chemistry is critical, impacting the yield, purity, and cost of the final product. This guide provides an objective comparison of the predominant phosphoramidite method with its historical predecessors, the phosphotriester and H-phosphonate methods. While 4-Nitrophenyl phosphorodichloridate is not a standalone reagent for a distinct synthesis method, its role as a phosphorylating agent is best understood within the context of the phosphotriester approach. This comparison will provide researchers, scientists, and drug development professionals with the necessary information to understand the evolution and relative merits of these key oligonucleotide synthesis strategies.
Chemical Principles and Reaction Mechanisms
The synthesis of oligonucleotides is a cyclical process involving the sequential addition of nucleotide monomers to a growing chain, typically anchored to a solid support. The three methods discussed here differ primarily in the chemistry of the phosphorus-containing monomer and the mechanism of internucleotide bond formation.
Phosphoramidite Chemistry: This is the current gold standard for oligonucleotide synthesis, prized for its high efficiency and amenability to automation.[1] The method utilizes nucleoside phosphoramidites, which are trivalent phosphorus compounds. The synthesis cycle consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation.[2]
Phosphotriester Chemistry: This method, a precursor to the phosphoramidite approach, employs pentavalent phosphotriester derivatives of nucleosides.[3] Reagents like this compound can be used to prepare these activated monomers. The coupling step involves the formation of a phosphotriester bond, which is stable throughout the synthesis. However, this method generally suffers from longer reaction times and lower coupling efficiencies compared to the phosphoramidite method.[4]
H-Phosphonate Chemistry: This method offers a simplified two-step synthesis cycle (deblocking and coupling) and utilizes nucleoside H-phosphonates as monomers.[5] The resulting H-phosphonate diester linkage is stable to the acidic conditions of the deblocking step, allowing for a single oxidation step at the end of the entire synthesis.[6] While simpler, it can be prone to side reactions and may have slightly lower coupling efficiencies than the phosphoramidite method.[7][8]
Performance Comparison
The choice of synthesis chemistry has a significant impact on the overall efficiency and quality of the resulting oligonucleotides. The following table summarizes key performance metrics for the three methods.
| Feature | Phosphoramidite Chemistry | Phosphotriester Chemistry | H-Phosphonate Chemistry |
| Typical Coupling Efficiency | >99%[9] | 90-95%[10] | ~98%[11] |
| Typical Synthesis Cycle Time | 2-5 minutes[12] | 30-60 minutes | 5-10 minutes |
| Monomer Stability | Sensitive to moisture and oxidation[13] | Relatively stable | More stable in solution than phosphoramidites[14] |
| Key By-products | Truncated sequences (n-1), phosphonate species from hydrolysis[13] | Sulfonylated by-products, 3'-3' linked dimers[14] | Bisacylphosphite formation, 5'-O-acylation[7][8] |
| Automation Friendliness | Excellent | Moderate | Good |
Experimental Workflows
The following diagrams illustrate the cyclical nature of each synthesis method.
Detailed Experimental Protocols
The following are generalized protocols for solid-phase oligonucleotide synthesis using each of the three chemistries. Specific timings and reagent volumes may vary depending on the synthesizer and scale of synthesis.
Phosphoramidite Synthesis Protocol
This protocol outlines a single synthesis cycle on an automated DNA synthesizer.[15]
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Procedure: The solid support is treated with the deblocking solution for 60-180 seconds to remove the 5'-dimethoxytrityl (DMT) group. The column is then washed with anhydrous acetonitrile.[]
-
-
Coupling:
-
Reagents: 0.1 M solution of the desired nucleoside phosphoramidite in anhydrous acetonitrile and 0.25-0.5 M activator solution (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI)) in anhydrous acetonitrile.[15]
-
Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The coupling reaction proceeds for 30-60 seconds for standard nucleosides. The column is then washed with anhydrous acetonitrile.[15]
-
-
Capping:
-
Reagents: Capping Reagent A (acetic anhydride in THF/pyridine) and Capping Reagent B (N-methylimidazole in THF).[]
-
Procedure: The two capping reagents are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The reaction time is typically 30-60 seconds. The column is then washed with anhydrous acetonitrile.[]
-
-
Oxidation:
-
Reagent: 0.02-0.1 M Iodine in a mixture of THF, pyridine, and water.[15]
-
Procedure: The oxidizing solution is delivered to the column to convert the unstable phosphite triester linkage to a stable phosphate triester. The reaction is complete in about 30 seconds. The column is then washed with anhydrous acetonitrile.[15]
-
Phosphotriester Synthesis Protocol
This protocol describes a manual solid-phase synthesis cycle.
-
Deblocking (Detritylation):
-
Reagent: 2% p-toluenesulfonic acid in chloroform/methanol (7:3 v/v).
-
Procedure: The solid support is treated with the deblocking solution for approximately 2 minutes, followed by washing with chloroform/methanol and then pyridine.
-
-
Coupling:
-
Reagents: Protected nucleoside 3'-(p-chlorophenyl) phosphate monomer and 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) as a coupling agent in pyridine.
-
Procedure: The monomer and coupling agent are dissolved in pyridine and added to the solid support. The reaction is allowed to proceed for 20-60 minutes. The support is then washed with pyridine and chloroform.
-
-
Capping (Optional but Recommended):
-
Reagents: Acetic anhydride and 4-dimethylaminopyridine (DMAP) in pyridine.
-
Procedure: The capping solution is added to the support and allowed to react for 5 minutes to block any unreacted 5'-hydroxyl groups. The support is then washed with pyridine and methanol.
-
H-Phosphonate Synthesis Protocol
This protocol outlines a manual solid-phase synthesis cycle.[14]
-
Deblocking (Detritylation):
-
Reagent: 3% Dichloroacetic acid (DCA) in DCM.
-
Procedure: The solid support is treated with the deblocking solution for 1-2 minutes, followed by washing with DCM and then with anhydrous acetonitrile/pyridine (1:1 v/v).
-
-
Coupling:
-
Reagents: 0.1 M solution of the nucleoside H-phosphonate in anhydrous acetonitrile/pyridine (1:1 v/v) and 0.5 M pivaloyl chloride in anhydrous acetonitrile.[14]
-
Procedure: The H-phosphonate solution and the activator (pivaloyl chloride) are drawn into separate syringes and then mixed before being passed back and forth through the synthesis column for 2 minutes. The column is then washed with anhydrous acetonitrile/pyridine and then acetonitrile.[14]
-
-
Final Oxidation (Post-Synthesis):
-
Reagent: 0.1 M Iodine in THF/pyridine/water.
-
Procedure: After all coupling cycles are complete, the solid support is treated with the oxidizing solution for 15-30 minutes to convert all H-phosphonate diester linkages to phosphate diesters.
-
By-products and Stability Considerations
Phosphoramidite Chemistry:
-
By-products: The primary by-products are truncated sequences (n-1 mers) resulting from incomplete coupling or capping. Hydrolysis of the phosphoramidite monomer by trace amounts of water leads to the formation of the corresponding H-phosphonate, which is unreactive in the coupling step.[13] Oxidation of the P(III) phosphoramidite to a P(V) species can also occur, rendering it inactive.[13]
-
Stability: Phosphoramidite monomers are highly sensitive to moisture and oxidation and must be handled under anhydrous and inert conditions.[13] Their stability in solution on an automated synthesizer is a critical factor, with dG phosphoramidites being particularly prone to degradation.[17]
Phosphotriester Chemistry:
-
By-products: A significant side reaction is the sulfonylation of the 5'-hydroxyl group by the coupling agent, which terminates chain elongation.[7] Formation of 3'-3' linked dimers can also occur.
-
Stability: The phosphotriester monomers are generally more stable than phosphoramidites.
H-Phosphonate Chemistry:
-
By-products: Side reactions include the formation of bisacylphosphites and the acylation of the 5'-hydroxyl group (5'-O-pivaloylation) by the activating agent (e.g., pivaloyl chloride).[7][8]
-
Stability: H-phosphonate monomers are significantly more stable in solution compared to phosphoramidites, making them easier to handle and store.[14]
Conclusion
The phosphoramidite method remains the dominant chemistry for oligonucleotide synthesis due to its high coupling efficiency, rapid cycle times, and amenability to automation, which are critical for the production of high-purity, long oligonucleotides. The phosphotriester and H-phosphonate methods, while historically important and offering some advantages in specific contexts (such as the stability of H-phosphonate monomers), have been largely superseded for routine synthesis due to lower efficiencies and/or more problematic side reactions. An understanding of the principles and performance of each of these methods provides valuable context for researchers and professionals in the field of nucleic acid chemistry and drug development.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Synthesis of oligonucleotides on cellulose by a phosphotriester method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. Side reactions in the H-phosphonate approach to oligonucleotide synthesis: a kinetic investigation on bisacylphosphite formation and 5'-O-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. eu.idtdna.com [eu.idtdna.com]
- 10. atdbio.com [atdbio.com]
- 11. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. data.biotage.co.jp [data.biotage.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Characterization of 4-Nitrophenyl Phosphorodichloridate Products
Audience: Researchers, scientists, and drug development professionals.
This guide offers an objective comparison of analytical methods for the characterization of products derived from 4-Nitrophenyl phosphorodichloridate. It aims to provide the necessary information for selecting the most suitable analytical techniques for the identification, purification, and quantification of these organophosphate compounds.
This compound is a key reagent in the synthesis of various biologically active molecules and functional materials. The success of these synthetic endeavors relies on the accurate characterization of the resulting products. This guide details the primary analytical techniques employed for this purpose, providing comparative data and experimental protocols.
Comparative Analysis of Core Analytical Techniques
The characterization of this compound and its derivatives typically involves a combination of spectroscopic and chromatographic methods. The choice of technique depends on the specific information required, such as structural elucidation, purity assessment, or quantification.
Table 1: Quantitative Comparison of Analytical Methods for Organophosphate Characterization
| Analytical Method | Typical Limit of Detection (LOD) / Limit of Quantification (LOQ) | Throughput | Cost of Instrumentation | Key Advantages |
| NMR Spectroscopy (¹H, ¹³C, ³¹P) | mg to high µg range | Low to Medium | High | Provides detailed structural information and is non-destructive.[1] |
| Mass Spectrometry (MS) | pg to ng range[2] | High | Medium to High | High sensitivity and provides molecular weight information. |
| High-Performance Liquid Chromatography (HPLC) | ng to µg range[3][4] | High | Medium | Excellent for separation, quantification, and purity assessment.[3][4] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | High µg to mg range | High | Low | Fast, non-destructive, and excellent for identifying functional groups. |
Detailed Experimental Protocols
Reproducible and accurate data depend on well-defined experimental protocols. The following are detailed methodologies for the key analytical techniques discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed structural information of the purified product.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Protocol:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
For this compound, expect signals around 8.35 ppm and 7.51 ppm in CDCl₃.[5]
-
-
³¹P NMR Protocol:
-
Data Analysis: Integrate the signals to determine the relative number of protons. Analyze coupling constants to deduce neighboring atoms. Compare chemical shifts to literature values for organophosphorus compounds.[7][8]
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the product.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled with a liquid chromatograph (LC-MS).
-
ESI-MS Protocol:
-
Set the ESI source to negative ion mode for the detection of deprotonated molecules.
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over a relevant m/z range. For 4-nitrophenol, a deprotonated molecule at m/z 138 is observed.[9]
-
-
ESI-MS/MS Protocol for Fragmentation Analysis:
-
Select the parent ion of interest in the first mass analyzer.
-
Induce fragmentation in the collision cell.
-
Analyze the fragment ions in the second mass analyzer. Nitroaromatic compounds often show characteristic losses of NO₂ and NO.[10]
-
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural insights.
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the product and monitor the progress of the reaction.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.
-
HPLC Protocol:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the 4-nitrophenyl chromophore (e.g., 270 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Determine the retention time of the product peak. Calculate the purity by the relative peak area.
4. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the product.
-
Sample Preparation:
-
For solid samples, prepare a KBr pellet or use an ATR accessory.
-
For liquid samples, a thin film between salt plates can be used.
-
-
Instrumentation: An FTIR spectrometer.
-
FTIR Protocol:
-
Acquire a background spectrum.
-
Acquire the sample spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands. For products containing the 4-nitrophenyl group, expect strong symmetric and asymmetric stretching vibrations of the nitro group around 1523 cm⁻¹ and 1343 cm⁻¹, respectively.[11] The P=O stretching vibration in organophosphates typically appears in the 1300-1200 cm⁻¹ region.
Visualization of Workflows and Relationships
Experimental Workflow for Product Characterization
Caption: A typical workflow for the synthesis and characterization of a this compound product.
Signaling Pathway of Analytical Information
Caption: Logical flow of information from different analytical techniques for comprehensive product characterization.
References
- 1. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. This compound(777-52-6) 1H NMR spectrum [chemicalbook.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 9. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
validation of phosphorylation sites using 4-Nitrophenyl phosphorodichloridate
A Comparative Analysis of Chemical and Biological Methods for Researchers, Scientists, and Drug Development Professionals
The reversible phosphorylation of proteins is a cornerstone of cellular signaling, regulating a vast array of biological processes. For researchers in drug development and molecular biology, the accurate identification and validation of phosphorylation sites are paramount to understanding disease mechanisms and designing effective therapeutics. This guide provides a comprehensive comparison of methodologies for validating phosphorylation sites, with a focus on the chemical reagent 4-Nitrophenyl phosphorodichloridate and its alternatives, supported by experimental data and detailed protocols.
At a Glance: Comparing Phosphorylation Site Validation Methods
The validation of a predicted or identified phosphorylation site confirms that a specific amino acid residue on a protein is indeed phosphorylated. This is crucial for distinguishing biologically relevant phosphorylation events from experimental artifacts. While various techniques exist, they differ significantly in their principles, performance, and applications.
| Method | Principle | Throughput | Sensitivity | Specificity | Quantitative Capability | Cost |
| This compound | Chemical phosphorylation of serine, threonine, and tyrosine residues. | Low | Moderate | Low (can be non-specific) | Semi-quantitative (indirect) | Low |
| Mass Spectrometry (LC-MS/MS) | Identification of phosphopeptides by mass-to-charge ratio and fragmentation patterns. | High | Very High | Very High | Excellent (Label-free, SILAC, TMT) | High |
| Western Blot (Phospho-specific Antibody) | Immunodetection of a specific phosphorylated epitope using a primary antibody. | Low to Medium | High | High (antibody dependent) | Semi-quantitative to Quantitative | Medium |
| ELISA (Phospho-specific Antibody) | Quantitative immunodetection of a specific phosphorylated protein in a microplate format. | Medium to High | High | High (antibody dependent) | Excellent | Medium |
In-Depth Analysis of Validation Methodologies
Chemical Phosphorylation using this compound
This compound is a chemical reagent that can be used to directly phosphorylate proteins in vitro. This method is fundamentally different from biological or analytical approaches as it involves the artificial addition of a phosphate group to susceptible amino acid residues.
Conceptual Application in Validation:
While not a primary method for validating in vivo phosphorylation sites, this compound can serve as a tool in a broader validation strategy:
-
Positive Control Generation: It can be used to generate a phosphorylated version of a recombinant protein or peptide. This chemically phosphorylated protein can then be used as a positive control in other assays, such as Western Blot or mass spectrometry, to confirm that the detection methods for the phosphorylated form are working correctly.
-
Functional Studies: By chemically phosphorylating a protein at specific sites (if controlled), researchers can investigate the functional consequences of phosphorylation in a controlled in vitro system, for example, by assessing changes in enzyme activity or protein-protein interactions.
Limitations: A significant drawback of this chemical approach is the potential for non-specific phosphorylation, where the reagent may phosphorylate residues that are not targeted by kinases in vivo. Achieving site-specificity can be challenging and often requires protecting groups and specific reaction conditions.
Mass Spectrometry-Based Phosphoproteomics
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the large-scale and site-specific identification and quantification of protein phosphorylation.[1][2]
Key Advantages:
-
High Coverage and Specificity: Mass spectrometry can identify thousands of phosphorylation sites in a single experiment with high confidence, providing the exact location of the phosphate group on the peptide sequence.[2]
-
Quantitative Power: Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Label-Free Quantification (LFQ) allow for the precise measurement of changes in phosphorylation levels across different conditions.[3][4]
-
Discovery-Oriented: It is an unbiased method that can identify novel phosphorylation sites without prior knowledge.
Performance Metrics:
-
Sensitivity: Modern mass spectrometers can detect phosphopeptides at the femtomole to attomole level.[5]
-
Accuracy and Precision: While label-free and SILAC methods are generally considered more accurate, TMT-based methods offer higher precision.[3][4]
Antibody-Based Methods: Western Blotting and ELISA
The use of antibodies that specifically recognize the phosphorylated form of a protein at a particular site is a widely used and accessible validation method.[6]
Western Blotting: This technique allows for the detection of a specific phosphorylated protein in a complex mixture, providing information on its relative abundance and molecular weight. The specificity of the antibody is crucial for reliable results.[7][8]
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a more quantitative measure of the target phosphorylated protein compared to Western blotting and is suitable for higher throughput screening.[6]
Performance and Considerations:
-
Sensitivity and Specificity: The performance of these methods is highly dependent on the quality of the phospho-specific antibody. Cross-reactivity with the non-phosphorylated form of the protein or other proteins can lead to false positives.[9][10]
-
Throughput: Western blotting is generally low-throughput, while ELISA is more amenable to analyzing multiple samples simultaneously.
Experimental Protocols
Protocol 1: In Vitro Phosphorylation using a Kinase (Illustrative Alternative to Chemical Phosphorylation)
This protocol describes a general method for phosphorylating a recombinant protein in vitro using a specific kinase, which is a more biologically relevant approach than using a chemical agent like this compound.
Materials:
-
Purified recombinant substrate protein
-
Active protein kinase
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (10 mM)
-
SDS-PAGE loading buffer
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube by combining the kinase, substrate protein, and reaction buffer.
-
Initiate the reaction by adding ATP to a final concentration of 100 µM.
-
Incubate the reaction at the optimal temperature for the kinase (typically 30°C or 37°C) for 30-60 minutes.
-
Terminate the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Boil the sample at 95-100°C for 5 minutes.
-
The phosphorylated protein is now ready for analysis by Western Blot or mass spectrometry.
Protocol 2: Mass Spectrometry-Based Phosphoproteomics Workflow
This protocol outlines the key steps in a typical bottom-up phosphoproteomics experiment.
Materials:
-
Cell or tissue lysate
-
Lysis buffer with phosphatase and protease inhibitors
-
Trypsin
-
Phosphopeptide enrichment kit (e.g., TiO₂ or Fe-NTA)
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Digestion: Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors. Quantify the protein concentration, and then reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, it is crucial to enrich for phosphopeptides. This is commonly done using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer. The peptides are first separated by liquid chromatography and then fragmented in the mass spectrometer to determine their sequence and the location of the phosphate group.
-
Data Analysis: Use specialized software to search the acquired spectra against a protein database to identify the phosphopeptides and their corresponding proteins. Quantitative analysis is then performed to compare phosphorylation levels between samples.
Protocol 3: Western Blot for Phosphorylated Proteins
This protocol provides a general procedure for detecting a specific phosphorylated protein by Western Blot.
Materials:
-
Protein lysate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation and Gel Electrophoresis: Prepare protein lysates in a buffer containing phosphatase inhibitors. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins.
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate and visualize the signal using an imaging system.
Visualizing Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: EGFR signaling pathway activation.
Caption: Comparison of validation workflows.
References
- 1. Characterization of Phosphorylated Proteins Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation Analysis by Mass Spectrometry - Creative Proteomics Blog [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Mass Spectrometry for Phosphoproteomics: Which Platform Is Best? - Creative Proteomics [creative-proteomics.com]
- 6. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sensitivity and specificity of phospho-Ser129 α-synuclein monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Art of Departure: A Comparative Analysis of Leaving Groups in Phosphorylation Reactions
For researchers, scientists, and professionals in drug development, understanding the nuances of phosphorylation is paramount. This pivotal post-translational modification, governed by the interplay of kinases and phosphatases, hinges on a seemingly simple yet crucial element: the leaving group. The facility with which a leaving group departs from the phosphorus center dictates the reaction's kinetics and overall efficiency. This guide provides an objective comparison of various leaving groups in phosphorylation reactions, supported by experimental data and detailed protocols to empower your research.
Unveiling the Impact of Leaving Groups on Phosphorylation Kinetics
The efficiency of a phosphorylation reaction is intrinsically linked to the stability of the departing leaving group. A fundamental principle in organic chemistry states that weaker bases, which are the conjugate bases of strong acids, make better leaving groups. This holds true for phosphorylation. The stability of the anionic leaving group, once it has departed with the bonding electron pair, is a key determinant of the reaction rate.
This relationship can be quantitatively described by the Brønsted-type linear free energy relationship, which correlates the logarithm of the reaction rate constant (or kcat/Km for enzyme-catalyzed reactions) with the pKa of the conjugate acid of the leaving group. A more negative slope in a Brønsted plot indicates a greater sensitivity of the reaction rate to the basicity of the leaving group and a more "loose" or dissociative transition state, where the bond to the leaving group is substantially broken.
Experimental data from the hydrolysis of a series of aryl and alkyl monophosphate esters by E. coli alkaline phosphatase provides a clear illustration of this principle. The kinetic parameters, kcat and Km, were determined for a variety of substrates with different leaving groups, allowing for a systematic comparison.
Quantitative Comparison of Leaving Groups
The following table summarizes the kinetic data for the alkaline phosphatase-catalyzed hydrolysis of various phosphate esters. The data is organized to highlight the relationship between the pKa of the leaving group's conjugate acid and the enzymatic efficiency (kcat/Km).
| Leaving Group (R in R-OPO₃²⁻) | Conjugate Acid (R-OH) | pKa of Conjugate Acid | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | log(kcat/Km) |
| 4-Nitrophenyl | 4-Nitrophenol | 7.15 | 28.0 | 12.5 | 2.24 x 10⁶ | 6.35 |
| 2,4-Dinitrophenyl | 2,4-Dinitrophenol | 4.11 | 95.0 | 23.0 | 4.13 x 10⁶ | 6.62 |
| 4-Methylumbelliferyl | 4-Methylumbelliferone | 7.80 | - | - | 1.00 x 10⁶ | 6.00 |
| Phenyl | Phenol | 9.95 | 2.6 | 200 | 1.30 x 10⁴ | 4.11 |
| 1-Naphthyl | 1-Naphthol | 9.39 | - | - | 1.26 x 10⁵ | 5.10 |
| 2-Naphthyl | 2-Naphthol | 9.57 | - | - | 6.31 x 10⁴ | 4.80 |
| Methyl | Methanol | ~15.5 | 0.0013 | 11000 | 0.12 | -0.92 |
| Ethyl | Ethanol | ~15.9 | 0.0008 | 18000 | 0.04 | -1.40 |
| n-Propyl | n-Propanol | ~16.0 | 0.0006 | 20000 | 0.03 | -1.52 |
Note: Data is compiled and adapted from studies on E. coli alkaline phosphatase. The values for kcat and Km for some substrates were not explicitly provided in the referenced literature in a tabular format but the kcat/Km values were reported and are presented here. The general trend illustrates that a lower pKa of the leaving group's conjugate acid corresponds to a higher enzymatic efficiency.
Experimental Protocol: Malachite Green Phosphate Assay for Comparative Kinetic Analysis
To quantitatively assess the efficiency of different leaving groups in a phosphorylation reaction, a robust and sensitive assay is required. The Malachite Green phosphate assay is a colorimetric method that measures the amount of inorganic phosphate (Pi) released from a phosphorylation reaction. This protocol provides a framework for comparing the kinetics of a kinase with a library of phosphate donor substrates, each bearing a different leaving group.
Objective: To determine the kinetic parameters (kcat and Km) of a kinase for various phosphate donor substrates with different leaving groups.
Principle: The assay is based on the reaction of inorganic phosphate with a molybdate-malachite green complex. The formation of this complex results in a significant color change that can be quantified spectrophotometrically at a wavelength of approximately 620 nm. The rate of color formation is directly proportional to the rate of phosphate release, and thus to the kinase activity.
Materials:
-
Purified kinase of interest
-
A series of phosphate donor substrates (e.g., substituted phenyl phosphates)
-
Malachite Green Reagent:
-
Solution A: Ammonium molybdate in sulfuric acid
-
Solution B: Malachite green hydrochloride in water
-
Working Reagent: Mix Solutions A and B according to the manufacturer's instructions.
-
-
Reaction Buffer (optimized for the kinase of interest, e.g., Tris-HCl, MgCl₂, pH 7.5)
-
Phosphate standards (for generating a standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of each phosphate donor substrate.
-
Prepare a series of dilutions for each substrate to determine Km.
-
Prepare a phosphate standard curve by diluting a stock solution of potassium phosphate.
-
Prepare the Malachite Green working reagent as per the manufacturer's protocol. This reagent is often light-sensitive and should be prepared fresh.
-
-
Enzyme Reaction:
-
Set up reactions in a 96-well plate. Each reaction well should contain:
-
Reaction Buffer
-
Varying concentrations of the phosphate donor substrate
-
-
Initiate the reaction by adding a fixed amount of the purified kinase to each well.
-
Incubate the plate at the optimal temperature for the kinase for a predetermined time course (e.g., 10, 20, 30 minutes). The reaction time should be within the linear range of product formation.
-
-
Quenching the Reaction and Color Development:
-
Stop the enzymatic reaction by adding the Malachite Green working reagent. The acidic nature of this reagent will denature the enzyme.
-
Allow the color to develop for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Data Acquisition:
-
Measure the absorbance of each well at ~620 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a phosphate standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of phosphate released in each enzyme reaction well by interpolating from the standard curve.
-
Calculate the initial reaction velocity (v₀) for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.
-
Calculate kcat from Vmax and the enzyme concentration (kcat = Vmax / [E]).
-
Compare the kcat/Km values for the different substrates to assess the relative efficiency of each leaving group.
-
Visualizing the Concepts
To further elucidate the principles discussed, the following diagrams illustrate the key concepts and workflows.
Figure 1: General mechanism of a phosphorylation reaction highlighting the role of the leaving group.
A Comparative Guide to Assessing the Purity of Synthesized Phosphonates with High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, establishing the purity of synthesized phosphonates is a critical analytical step. Due to their polar nature and often poor UV absorption, phosphonates present unique challenges for chromatographic analysis. High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile tool for this purpose. This guide provides an objective comparison of common HPLC-based methods and other analytical techniques for phosphonate purity assessment, complete with experimental data and detailed protocols.
The selection of an appropriate analytical method is contingent upon the specific characteristics of the phosphonate compound, the required sensitivity, and the available instrumentation. This guide explores Ion-Pair Reversed-Phase HPLC (IP-RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and HPLC with Pre-column Derivatization, alongside alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.
Comparison of HPLC Methods for Phosphonate Analysis
Several HPLC techniques can be employed for the purity assessment of phosphonates, each with distinct principles and applications.[1]
| Feature | Ion-Pair Reversed-Phase HPLC (IP-RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | HPLC with Pre-column Derivatization |
| Principle | An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged phosphonate, enhancing retention on a non-polar stationary phase.[1] | Partitioning of the polar phosphonate between a polar stationary phase and a partially aqueous mobile phase with a high organic solvent concentration.[1] | Covalent modification of the phosphonate analyte to introduce a chromophore or fluorophore, enabling sensitive detection.[1] |
| Primary Application | Purity analysis and quantification of ionic and ionizable phosphonates.[1] | Excellent for highly polar and hydrophilic phosphonates.[1] | Trace-level quantification of phosphonates lacking a native chromophore.[1] |
| Stationary Phase | Non-polar (e.g., C18, C8).[1] | Polar (e.g., bare silica, amide, diol, zwitterionic).[1] | Typically non-polar (e.g., C18) for the resulting derivative.[1] |
| Detection | UV (direct or indirect), Mass Spectrometry (MS) | Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD) | UV, Fluorescence |
| Advantages | Robust and versatile method.[1] | Excellent compatibility with MS, higher sensitivity and specificity.[1] | High sensitivity for trace-level analysis.[1] |
| Limitations | Ion-pairing reagents can be harsh on columns and MS systems. | Sensitive to sample matrix effects.[2] | Derivatization can be complex and introduce variability. |
Quantitative Performance Data
The performance of each HPLC method can vary based on the specific phosphonate and analytical conditions. The following table summarizes typical performance data.
| Parameter | Ion-Pair Reversed-Phase HPLC (IP-RPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | HPLC with Pre-column Derivatization |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL (UV) | ~1 - 10 ng/mL (MS) | ~0.01 mM |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL (UV) | ~5 - 50 ng/mL (MS) | ~0.02 mM |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 2% | < 5% | < 3% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique.
Ion-Pair Reversed-Phase HPLC (IP-RPLC) Protocol
Objective: To determine the purity of a synthesized phosphonate by forming a neutral complex for retention on a C18 column.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Reagents and Materials: Acetonitrile (HPLC grade), Water (HPLC grade), Ion-pairing reagent (e.g., N,N-dimethylhexylamine (NNDHA)), Phosphonate reference standard and sample.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Isocratic or gradient mixture of Acetonitrile and Water containing an ion-pairing reagent (e.g., 10 mM NNDHA).
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).[3][4]
-
Injection Volume: 10 µL.[3]
-
Column Temperature: 30 °C.[3]
-
-
Sample Preparation:
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
Objective: To separate and quantify highly polar phosphonates based on their partitioning between a polar stationary phase and a high organic content mobile phase.
-
Instrumentation: HPLC or UHPLC system with a Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD), HILIC column (e.g., bare silica, amide, or zwitterionic).
-
Reagents and Materials: Acetonitrile (HPLC grade), Water (HPLC grade), Volatile buffer salts (e.g., ammonium formate), Phosphonate reference standard and sample.
-
Chromatographic Conditions:
-
Column: Atlantis Premier BEH Z-HILIC, 1.7 µm, 2.1 x 100 mm.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[1]
-
Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.[1]
-
Gradient: A concave gradient from high to low organic content.[1][2]
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Detection: Mass Spectrometry (negative ion mode).
-
Injection Volume: 1 - 5 µL.
-
-
Sample Preparation: Dissolve the phosphonate sample in a solvent with a high organic content (e.g., 80:20 acetonitrile:water) to match the initial mobile phase conditions.[1]
HPLC with Pre-column Derivatization Protocol
Objective: To enhance the detectability of phosphonates lacking a strong chromophore by attaching a UV-active or fluorescent tag.
-
Instrumentation: HPLC system with a UV or Fluorescence detector, C18 reverse-phase column.
-
Reagents and Materials: Acetonitrile (HPLC grade), Water (HPLC grade), Derivatizing reagent (e.g., 9-fluorenylmethyl chloroformate (FMOC) or 2,4-dinitrophenylhydrazine (DNPH)), Phosphonate reference standard and sample.[5]
-
Derivatization Procedure (Example with FMOC):
-
Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acidic phosphate-acetonitrile eluent.[5]
-
Gradient: 10–30% acetonitrile in 12 min, hold at 30% for 2 min, return to 10% in 1 min, and hold for 7 min.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 260 nm (for FMOC derivatives) or 370 nm (for DNPH derivatives).[5]
-
Injection Volume: 200 µL.[5]
-
Alternative Purity Assessment Methods
While HPLC is a powerful tool, other techniques can provide complementary information.
| Method | Principle | Analyte Suitability | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and boiling point, followed by mass-based detection.[3] | Volatile and thermally stable phosphonates or their derivatives. | High resolution for volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| ³¹P-Nuclear Magnetic Resonance (³¹P-NMR) | Detection and quantification of phosphorus-containing compounds based on their magnetic properties.[3] | All phosphorus-containing compounds. | Provides structural information and specific quantification of phosphorus-containing species.[3] | Lower sensitivity compared to HPLC; may not detect non-phosphorus impurities. |
³¹P-NMR Spectroscopy Protocol
Objective: To specifically detect and quantify phosphorus-containing compounds and impurities.
-
Instrumentation: NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.[3]
-
Internal Standard: A phosphorus-containing compound with a chemical shift that does not overlap with the analyte or expected impurities (e.g., triphenyl phosphate).[3]
-
Sample Preparation: Dissolve a known amount of the phosphonate sample and the internal standard in the deuterated solvent.
-
Data Acquisition: Acquire the ³¹P-NMR spectrum with appropriate parameters (e.g., pulse angle, relaxation delay). Purity is determined by comparing the integral of the analyte signal to that of the internal standard.
Visualizing the Workflow
The following diagrams illustrate the logical flow of assessing phosphonate purity.
Caption: Workflow for HPLC analysis of phosphonates.
Caption: Method selection for phosphonate purity assessment.
By carefully considering the principles, performance characteristics, and experimental protocols outlined in this guide, researchers can make an informed decision to ensure the accurate and reliable purity assessment of their synthesized phosphonate compounds.[1] The combination of orthogonal techniques, such as HPLC and ³¹P-NMR, is often recommended for a comprehensive purity profile.
References
A Comparative Guide to the Reaction Kinetics of 4-Nitrophenyl Phosphorodichloridate
For researchers, scientists, and drug development professionals, understanding the reactivity of phosphorylating agents is crucial for the efficient synthesis of novel therapeutics and probes. 4-Nitrophenyl phosphorodichloridate (4-NPP) is a widely used reagent for this purpose, valued for the electron-withdrawing properties of the nitrophenyl group which facilitate nucleophilic attack. This guide provides a comparative analysis of the reaction kinetics of 4-NPP with various nucleophiles, offering insights into its reactivity profile alongside other related compounds.
This comparison draws upon kinetic data from various studies to provide a comprehensive overview. While direct side-by-side comparisons under identical conditions are limited in the literature, this guide collates and presents available data to offer valuable insights into the factors governing the reactivity of 4-NPP.
Comparison of Reaction Kinetics
The reactivity of 4-NPP is typically assessed through solvolysis (reaction with a solvent), hydrolysis (reaction with water), and aminolysis (reaction with amines). The kinetic data for these reactions provide a quantitative measure of the compound's susceptibility to nucleophilic attack.
Aminolysis Kinetics: A Comparison with Chloroformates
While direct comparative kinetic data for the aminolysis of 4-NPP with other phosphorodichloridates is scarce, valuable insights can be drawn from studies on analogous chloroformates. The aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solution proceeds through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate.[1] The Brønsted-type plots for these reactions, which correlate the logarithm of the second-order rate constant (log kN) with the pKa of the amine, are linear with slopes (β values) of 0.23 for phenyl chloroformate and 0.26 for 4-nitrophenyl chloroformate.[1] This suggests that the formation of the tetrahedral intermediate is the rate-determining step.[1] A similar mechanism is observed for the aminolysis of phenyl and 4-nitrophenyl chlorothionoformates, with a Brønsted slope of 0.26 for both.[2]
These findings suggest that the electronic nature of the aromatic substituent significantly influences the reaction rate. The electron-withdrawing nitro group in the 4-position of the phenyl ring in 4-nitrophenyl chloroformate makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by amines, leading to a slightly larger Brønsted slope compared to the unsubstituted phenyl chloroformate. A similar trend can be anticipated for 4-NPP compared to phenyl phosphorodichloridate.
Hydrolysis Kinetics: The Influence of pH
The hydrolysis of 4-nitrophenyl-substituted esters is highly dependent on the pH of the medium. For instance, the hydrolysis of 4-nitrophenyl carbonates and carbamates is significantly accelerated under basic conditions (pH 12 and above). This is attributed to the formation of the 4-nitrophenolate ion, a good leaving group, which can be monitored spectrophotometrically.
The table below summarizes the pseudo-first-order rate constants for the hydrolysis of various p-nitrophenyl esters in aqueous solutions. Although these are not phosphorodichloridates, they provide a useful reference for the reactivity of the 4-nitrophenyl leaving group.
| Compound | pH | Temperature (°C) | Rate Constant (k, s⁻¹) |
| p-Nitrophenyl acetate | 7.4 | 25 | 1.5 x 10⁻⁸ |
| p-Nitrophenyl phosphate | 8.0 | 37 | 5.6 x 10⁻¹⁰ |
| 4-Nitrophenyl β-D-glucopyranoside | 7.0 | 90 | ~1 x 10⁻⁷ |
Note: Data is compiled from various sources and reaction conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
The kinetic studies cited in this guide typically employ spectrophotometric methods to monitor the progress of the reaction. The general workflow for such an experiment is outlined below.
General Experimental Workflow for Kinetic Studies
Figure 1. A typical experimental workflow for kinetic analysis.
Methodology for Aminolysis Studies:
The reactions of 4-nitrophenyl chloroformates with secondary alicyclic amines were monitored in aqueous solution at 25.0 °C with an ionic strength of 0.2 M (KCl).[1] The reactions were followed spectrophotometrically by monitoring the appearance of the 4-nitrophenolate ion.[1] Pseudo-first-order rate coefficients were obtained by working under a large excess of the amine.[1] The second-order rate coefficients were then determined from the slope of the linear plots of the observed rate constant versus the free amine concentration.[1]
Reaction Mechanisms
The reactions of 4-NPP and related compounds with nucleophiles can proceed through different mechanisms, primarily associative (AN+DN or SN2-like) or dissociative (DN+AN or SN1-like) pathways.
Proposed Reaction Mechanism for Aminolysis
The aminolysis of 4-nitrophenyl chloroformate is proposed to proceed through a stepwise associative mechanism, as depicted below.
References
A Cost-Benefit Analysis of 4-Nitrophenyl Phosphorodichloridate in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a phosphorylating agent is a critical decision in the synthesis of many pharmaceutical compounds, impacting not only the efficiency and yield of the reaction but also the overall cost-effectiveness of the drug development process. 4-Nitrophenyl phosphorodichloridate has emerged as a potent and versatile reagent for the introduction of phosphate moieties, particularly in the synthesis of nucleoside analogs and other key pharmaceutical intermediates. This guide provides a comprehensive cost-benefit analysis of this compound, objectively comparing its performance with common alternatives and providing illustrative experimental data.
Executive Summary
This compound offers a balance of high reactivity and relative stability, making it a valuable tool for phosphorylation reactions. Its primary advantages lie in its ability to efficiently phosphorylate a wide range of substrates, including sensitive nucleosides, often leading to good yields. However, its cost, moisture sensitivity, and the generation of 4-nitrophenol as a stoichiometric byproduct are important considerations. Alternatives such as phosphorus oxychloride (POCl₃) are significantly cheaper but can be less selective, leading to the formation of undesired byproducts. The phosphoramidite method, while highly efficient and amenable to automation, involves more expensive reagents and a multi-step process. Dicyclohexylcarbodiimide (DCC) mediated phosphorylation is a classic method, but can suffer from purification challenges due to the dicyclohexylurea (DCU) byproduct.
This guide will delve into a quantitative comparison of these methods, provide detailed experimental protocols, and visualize the synthetic workflows to aid researchers in making informed decisions for their specific synthetic challenges.
Performance and Cost Comparison of Phosphorylating Agents
The following table summarizes the key performance indicators and relative costs of this compound and its common alternatives. The data presented is a synthesis of literature values and supplier pricing, and actual results may vary depending on the specific substrate and reaction conditions.
| Phosphorylating Agent | Typical Yield (%) | Reaction Time (hours) | Substrate Scope | Key Advantages | Key Disadvantages | Relative Cost (per mole) |
| This compound | 70-90 | 2-6 | Broad, good for nucleosides | High reactivity, good yields, relatively stable solid | Higher cost, moisture sensitive, 4-nitrophenol byproduct |
|
| Phosphorus Oxychloride (POCl₃) | 40-70 | 1-4 | Broad, but can be harsh | Very low cost, highly reactive | Low selectivity, harsh conditions, corrosive | $ |
| Phosphoramidite Reagents | >98 (per step) | <0.5 (per step) | Excellent for oligonucleotides | High efficiency, automated, high purity products | High reagent cost, multi-step process, moisture sensitive |
|
| DCC/H₃PO₄ | 50-80 | 4-12 | Good for simple alcohols and nucleosides | Moderate cost, readily available reagents | DCU byproduct complicates purification, long reaction times |
|
| 4-Chlorophenyl phosphorodichloridate | 65-85 | 2-6 | Similar to 4-nitrophenyl analog | Good reactivity and yields | Moisture sensitive, byproduct generation |
|
Note: Relative cost is a qualitative assessment where $ represents the lowest cost and
represents the highest cost.
Experimental Protocols
General Protocol for Phosphorylation of a Nucleoside using this compound
This protocol describes a general procedure for the 5'-phosphorylation of a protected nucleoside.
Materials:
-
Protected Nucleoside (e.g., 3'-O-acetylthymidine) (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (2.0 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected nucleoside in anhydrous pyridine and anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Add triethylamine to the mixture and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired 5'-phosphorylated nucleoside.
Alternative Protocol: Phosphorylation using Phosphorus Oxychloride (POCl₃)
Materials:
-
Nucleoside (1.0 eq)
-
Phosphorus oxychloride (1.1 eq)
-
Triethyl phosphate (solvent)
-
Triethylamine (3.0 eq)
-
Water
Procedure:
-
Dissolve the nucleoside in triethyl phosphate at 0 °C under an inert atmosphere.
-
Slowly add phosphorus oxychloride to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of ice-cold water.
-
Neutralize the mixture with triethylamine.
-
The product can be precipitated or purified by ion-exchange chromatography.
Visualizing the Workflow
The choice of a phosphorylation strategy often depends on the overall synthetic plan, including protection and deprotection steps. The following diagrams, generated using the DOT language, illustrate typical workflows.
Caption: Workflow for nucleoside monophosphate synthesis using this compound.
Caption: Cyclical workflow for oligonucleotide synthesis via the phosphoramidite method.
Signaling Pathways and Logical Relationships
The ultimate goal of synthesizing phosphorylated molecules, such as nucleoside analogs, is often to interact with biological signaling pathways. For instance, many antiviral drugs are nucleoside analogs that, once phosphorylated to their triphosphate form, act as chain terminators for viral polymerases.
Caption: Activation pathway of a nucleoside analog antiviral drug.
Conclusion and Recommendations
The selection of a phosphorylating agent is a multifaceted decision that requires careful consideration of cost, efficiency, substrate compatibility, and scalability.
-
For exploratory and small-scale synthesis , where the cost of the phosphorylating agent is less critical than achieving a good yield with a sensitive substrate, This compound presents an excellent choice due to its high reactivity and generally good performance.
-
For large-scale production where cost is a primary driver , the use of phosphorus oxychloride might be considered, provided that the potential for lower selectivity and the need for more rigorous purification are acceptable.
-
For the synthesis of oligonucleotides , the phosphoramidite method remains the gold standard, despite its high reagent costs, due to its unparalleled efficiency, amenability to automation, and the high purity of the final products.
-
For moderately scaled reactions where purification is a concern , exploring alternatives to DCC-mediated phosphorylation is advisable to avoid the challenges associated with DCU removal.
Ultimately, the optimal choice will depend on a thorough evaluation of the specific requirements of the synthetic target and the resources available. It is recommended that researchers perform small-scale trials with different phosphorylating agents to determine the most effective and economical solution for their particular application.
A Spectroscopic Comparison of 4-Nitrophenyl Phosphorodichloridate and its 4-Chloro Derivative
For researchers, scientists, and professionals in drug development, a detailed understanding of the spectroscopic properties of key reagents is paramount. This guide provides a comparative analysis of 4-Nitrophenyl phosphorodichloridate and its 4-chloro derivative, offering key spectroscopic data and the experimental protocols necessary for their characterization.
This comparison focuses on the differences and similarities in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data between this compound and a representative derivative, 4-Chlorophenyl phosphorodichloridate. These compounds are important intermediates in the synthesis of various organophosphorus compounds, including pesticides and pharmaceuticals.
Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for this compound and 4-Chlorophenyl phosphorodichloridate.
| Compound | ¹H NMR (CDCl₃, 400 MHz) |
| This compound | δ 8.353 (d), 7.514 (d)[1] |
| 4-Chlorophenyl phosphorodichloridate | Data not available in search results |
| Compound | ¹³C NMR (CDCl₃) |
| This compound | Data not available in search results |
| 4-Chlorophenyl phosphorodichloridate | Data not available in search results |
| Compound | IR (KBr Disc) |
| This compound | Specific peaks not available in search results |
| 4-Chlorophenyl phosphorodichloridate | Specific peaks not available in search results |
| Compound | Mass Spectrometry (MS) |
| This compound | Specific data not available in search results |
| 4-Chlorophenyl phosphorodichloridate | Specific data not available in search results |
Note: While the availability of ¹³C NMR and IR data for this compound is mentioned in some sources, the specific spectral data points were not found in the provided search results. Similarly, comprehensive spectroscopic data for the 4-chloro derivative was not available.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compounds.
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Disc Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr disc in the sample holder and acquire the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to functional groups such as P=O, P-O-Ar, NO₂, and C-Cl bonds.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Instrumentation: A mass spectrometer, for example, with an electron ionization (EI) source.
Sample Introduction:
-
For volatile compounds, direct insertion probe or gas chromatography (GC) can be used.
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or acetonitrile).
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups (e.g., Cl, NO₂).
Reaction Mechanism: Nucleophilic Substitution
This compound and its derivatives are highly reactive towards nucleophiles. The electron-withdrawing nature of the nitrophenyl or chlorophenyl group makes the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. The general mechanism for the reaction with a nucleophile (Nu⁻) is a nucleophilic substitution at the phosphorus center, proceeding through a trigonal bipyramidal intermediate or transition state.
Caption: Generalized nucleophilic substitution at the phosphorus center.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a this compound derivative.
Caption: Workflow for synthesis and characterization.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Nitrophenyl phosphorodichloridate
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like 4-Nitrophenyl phosphorodichloridate are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential safety information and a step-by-step operational plan for the disposal of this compound.
Immediate Safety and Hazard Information
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also sensitive to air and moisture.[2] Adherence to strict safety protocols is mandatory when handling this substance.
Personal Protective Equipment (PPE) and Handling
Before beginning any work with this compound, ensure the following personal protective equipment is in use:
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Must be compliant with appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield is necessary for splash protection. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or latex gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against skin contact.[3] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powdered form to avoid inhalation of dust.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[3][4] |
Accidental Release Measures
In the event of a spill, evacuate the area immediately. For solid spills, carefully sweep up the material without creating dust and place it into a suitable, labeled, and closed container for disposal.[4][5] For liquid spills, absorb the material with an inert, non-combustible absorbent and transfer it to a designated chemical waste container.[3] Ensure the spill area is thoroughly cleaned with a suitable cleaning agent, and proper ventilation is maintained.[3] Do not allow the product to enter drains.[5]
Step-by-Step Disposal Protocol
The following protocol outlines a procedure for the neutralization of small quantities of this compound in a laboratory setting prior to collection by a licensed waste disposal service. This procedure is based on the controlled hydrolysis of the reactive phosphorodichloridate functional group, followed by neutralization of the resulting acidic solution.
It is critical to perform this procedure in a chemical fume hood while wearing all prescribed PPE.
Materials:
-
This compound waste
-
Large beaker or flask (at least 10 times the volume of the quenching solution)
-
Stir bar and stir plate
-
Dropping funnel or pipette
-
Ice bath
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution (5-10%)
-
pH paper or pH meter
-
Labeled waste container
Procedure:
-
Preparation:
-
Place a beaker containing a stir bar and a suitable solvent (e.g., acetone or a non-reactive solvent in which the compound is soluble) on a stir plate within an ice bath. The volume of the solvent should be sufficient to create a dilute solution of the this compound.
-
Begin stirring the solvent.
-
-
Slow Addition:
-
Carefully and slowly add the this compound waste to the stirring solvent. For larger quantities, it is advisable to first dissolve the compound in a non-reactive solvent and add this solution dropwise.
-
-
Controlled Hydrolysis:
-
While maintaining cooling with the ice bath and continuous stirring, slowly add water or a dilute basic solution (e.g., 5% sodium bicarbonate solution) dropwise using a dropping funnel. Be prepared for a potentially exothermic reaction and the evolution of hydrogen chloride gas. The rate of addition should be controlled to keep the reaction temperature below 20°C.
-
-
Neutralization:
-
After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure complete hydrolysis.
-
Remove the ice bath and allow the solution to slowly warm to room temperature.
-
Carefully neutralize the acidic solution by slowly adding a 5-10% solution of sodium bicarbonate or sodium hydroxide. Monitor the pH of the solution using pH paper or a pH meter. Add the base until the pH is between 6 and 8. Be cautious of gas evolution (carbon dioxide) if using sodium bicarbonate.
-
-
Final Disposal:
-
Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Arrange for pickup by a licensed professional waste disposal service.[4]
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment used in the procedure with a suitable solvent, followed by washing with soap and water. Dispose of any contaminated disposable materials (e.g., gloves, absorbent pads) in the solid chemical waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Nitrophenyl phosphorodichloridate
Essential Safety and Handling Guide for 4-Nitrophenyl phosphorodichloridate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 777-52-6). Adherence to these guidelines is critical for ensuring laboratory safety and procedural integrity.
Hazard Identification and Immediate Precautions
This compound is a highly reactive, toxic, and corrosive solid.[1][2] It is classified as causing severe skin burns and eye damage.[3][4][5] Due to its hazardous nature, it is imperative to handle this compound with care, utilizing appropriate personal protective equipment and engineering controls.[2]
Signal Word: Danger[3]
Hazard Statements:
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3][5]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3][4][5]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].[3][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4][5]
-
P310: Immediately call a POISON CENTER or doctor/physician.[4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical safety goggles and a full-face shield to protect against splashes and dust.[3][6][7] |
| Hand Protection | Chemical-Resistant Gloves | Use gloves made of materials such as nitrile, neoprene, or PVC that are resistant to corrosive chemicals.[6] Inspect gloves before use and replace them immediately if contaminated. |
| Body Protection | Chemical-Resistant Apron or Lab Coat | Wear a chemical-resistant apron or a lab coat to protect skin and clothing from splashes or spills.[6][8] |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved respirator with a type P3 (EN 143) or N95 (US) cartridge is required when handling the powder form or when adequate ventilation cannot be guaranteed.[3] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Receiving and Storage:
-
Preparation and Handling:
-
All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][9]
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[7]
-
Wear all required PPE as specified in the table above.[10]
-
When preparing solutions, slowly add the compound to the solvent to prevent splashing.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For solid spills, carefully sweep up the material and place it into a designated, labeled hazardous waste container. Avoid creating dust.[9]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent and place it in a designated chemical waste container.[12]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
Ensure the area is well-ventilated before re-entry.
-
Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization:
-
Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid waste should be stored in a separate, labeled, and sealed container.
-
-
Disposal Procedure:
-
Dispose of all waste through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this chemical down the drain or in regular trash.[9][11]
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.[12]
-
By adhering to these safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment. Always refer to the specific Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.[7][13]
References
- 1. This compound | 777-52-6 | FN31044 [biosynth.com]
- 2. CAS 777-52-6: this compound [cymitquimica.com]
- 3. This compound 98 777-52-6 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. oshatrainingschool.com [oshatrainingschool.com]
- 7. chemsafe.ie [chemsafe.ie]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. fishersci.com [fishersci.com]
- 10. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 11. storamjabatankimiafakultisainsutm.wordpress.com [storamjabatankimiafakultisainsutm.wordpress.com]
- 12. benchchem.com [benchchem.com]
- 13. chemimpex.com [chemimpex.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
